Product packaging for 6-Chloroquinoxaline-2,3-diol(Cat. No.:CAS No. 6639-79-8)

6-Chloroquinoxaline-2,3-diol

Cat. No.: B512132
CAS No.: 6639-79-8
M. Wt: 196.59 g/mol
InChI Key: RNOLFZACEWWIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloroquinoxaline-2,3-diol (CAS 6639-79-8) is a heterocyclic compound valued in organic synthesis as a versatile precursor to a wide range of biologically active quinoxaline derivatives . Its molecular formula is C₈H₅ClN₂O₂, with a molecular weight of 196.59 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry research. It is a building block for creating novel compounds with potential biological activities. Recent scientific investigations have formulated quinoxaline derivatives into biopolymer-based nanocomposites, demonstrating significant broad-spectrum biological activity in studies . Furthermore, this compound is a critical starting material in the multi-step synthesis of propaquizafop, a selective post-emergence herbicide used to control grass weeds . The reactivity of the chlorinated quinoxaline core allows for further functionalization via nucleophilic aromatic substitution, enabling the formation of new carbon-heteroatom bonds and the development of polyfunctionalized molecules for various research applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly for laboratory and research applications, not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O2 B512132 6-Chloroquinoxaline-2,3-diol CAS No. 6639-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOLFZACEWWIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064436
Record name 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-79-8
Record name 6-Chloro-1,4-dihydro-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6639-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dichloroquinoxaline-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6639-79-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1,4-dihydroquinoxaline-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloroquinoxaline-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloroquinoxaline-2,3-diol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Quinoxaline derivatives are recognized for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties, making their intermediates and analogues crucial for novel drug discovery.[1][2] This document details the primary synthetic route, comprehensive characterization data, experimental protocols, and the broader biological context of quinoxaline derivatives.

Core Chemical and Physical Properties

This compound, also known as 6-Chloro-1,4-dihydroquinoxaline-2,3-dione, is a stable solid organic compound. Its fundamental properties are essential for handling, storage, and application in a laboratory setting.

PropertyValueReference
CAS Number 6639-79-8[3][4][5]
Molecular Formula C₈H₅ClN₂O₂[3][4][6]
Molecular Weight 196.59 g/mol [4][6]
Appearance Solid (form not specified)[4]
Melting Point 250 °C (decomposes)[3]
Canonical SMILES O=C1NC2=CC(Cl)=CC=C2NC1=O[5]
InChIKey RNOLFZACEWWIHP-UHFFFAOYSA-N[5]

Synthesis of this compound

The most common and efficient method for synthesizing quinoxaline-2,3-diones is the cyclocondensation reaction between a substituted o-phenylenediamine and an oxalic acid derivative, such as diethyl oxalate or oxalic acid itself.[7][8] For this compound, this involves the reaction of 4-chloro-1,2-phenylenediamine with oxalic acid in an acidic medium.

Synthetic Pathway

The synthesis proceeds via a condensation reaction, followed by intramolecular cyclization to form the stable quinoxaline ring system.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Chloro-1,2-phenylenediamine C Reflux in 4N HCl A->C + B Oxalic Acid B->C + D This compound C->D Yield: 94%

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione.[7]

Materials:

  • 4-Chloro-o-phenylenediamine (1g, 7.01 mmol)

  • Oxalic acid (0.63g, 7 mmol)

  • 4N Hydrochloric Acid (20 ml)

  • Distilled water

Procedure:

  • To a round-bottom flask, add 4-Chloro-o-phenylenediamine (1g, 7.01 mmol), oxalic acid (0.63g, 7 mmol), and 20 ml of 4N HCl.[7]

  • Heat the mixture to reflux and maintain for 5 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • A solid precipitate will form. Collect the black solid by vacuum filtration.[7]

  • Wash the collected solid thoroughly with distilled water to remove any remaining acid and impurities.[7]

  • Dry the final product. The reported yield for this procedure is 94%.[7]

Characterization Data

TechniqueExpected/Observed Results
Melting Point 250 °C with decomposition.[3]
FT-IR Expected characteristic peaks: N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1670-1700 cm⁻¹), C=C aromatic stretching (~1590-1620 cm⁻¹), and C-Cl stretching. For a related derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, C=O stretches were observed around 1671.8 cm⁻¹.[9]
¹³C NMR Expected signals for carbonyl carbons (C=O) around 153 ppm, and aromatic carbons between 115-130 ppm. For 1,4-diethyl-6-chloroquinoxaline-2,3(1H,4H)-dione, C=O signals were observed at δ 153.61 and 153.37 ppm, with aromatic carbons at δ 129.66, 127.52, 125.18, 123.96, 116.04, and 115.04 ppm.[7]
¹H NMR Expected signals for the aromatic protons on the chlorinated benzene ring and the N-H protons. The aromatic protons would appear as multiplets in the δ 7.0-8.0 ppm region, while the N-H protons would likely appear as a broad singlet at higher chemical shifts (>10 ppm).
Mass Spectrometry The molecular ion peak [M]⁺ would be expected at m/z 196 (for ³⁵Cl) and 198 (for ³⁷Cl) in an approximate 3:1 ratio, consistent with the presence of one chlorine atom. Fragmentation would likely involve the loss of CO and HCN moieties.

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), this compound is classified as an irritant.[3][4]

  • Hazards: Causes skin and serious eye irritation.[3][4] May cause respiratory tract irritation and may be harmful if inhaled or swallowed.[3] May cause an allergic skin reaction.[4][6]

  • Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Use in a well-ventilated area or under a fume hood.

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes.[3][4]

    • Skin: Flush skin with plenty of water.[3]

    • Inhalation: Move to fresh air.[3]

  • Incompatibilities: Avoid strong oxidizing agents.[3]

Biological Activity and Relevance

While specific biological studies on this compound are not extensively documented, the quinoxaline scaffold is a cornerstone in the development of therapeutic agents.[1][10] Quinoxaline derivatives have been investigated for a wide spectrum of pharmacological activities, including:

  • Anticancer and Antitumor[10][11]

  • Antibacterial and Antifungal[1][10]

  • Anti-inflammatory[10]

  • Antiviral[12]

One of the documented mechanisms for the anticancer activity of certain quinoxaline compounds is the induction of apoptosis (programmed cell death) through the mitochondrial pathway, often involving the generation of reactive oxygen species (ROS).[11] This makes precursors like this compound valuable starting materials for synthesizing novel therapeutic candidates.

Generalized Apoptosis Pathway for Quinoxaline Derivatives

The following diagram illustrates a simplified signaling pathway by which some quinoxaline derivatives may induce apoptosis in cancer cells.

G A Quinoxaline Derivative B ↑ Reactive Oxygen Species (ROS) A->B C Mitochondrial Stress B->C D Release of Cytochrome c C->D E Caspase Activation D->E F Apoptosis E->F

Caption: Mitochondrial apoptosis pathway induced by quinoxalines.[11]

References

Spectroscopic Profile of 6-Chloroquinoxaline-2,3-diol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 6-Chloroquinoxaline-2,3-diol and its closely related derivatives. Due to the limited availability of public domain experimental data for this compound in its diol form, this document presents available data for its tautomeric form, 6-Chloro-1,4-dihydroquinoxaline-2,3-dione, and a more extensively characterized derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. This information is crucial for the unambiguous identification and characterization of these compounds in research and development settings.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the established biological activity of the quinoxaline-2,3-dione scaffold. These core structures are known to act as antagonists at ionotropic glutamate receptors, highlighting their potential for the development of novel therapeutics for neurological disorders. Accurate spectroscopic characterization is a fundamental prerequisite for any research involving the synthesis and biological evaluation of this and related molecules. This guide aims to consolidate the available spectroscopic data and provide standardized experimental protocols to ensure data reproducibility.

Spectroscopic Data

The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds.

Table 1: ¹³C NMR Spectroscopic Data for 6-Chloro-1,4-dihydro-2,3-quinoxalinedione

Carbon Atom Chemical Shift (δ, ppm)
C2, C3Data not available
C4a, C8aData not available
C5, C7, C8Data not available
C6Data not available

Note: A reference to the ¹³C NMR spectrum for 6-Chloro-1,4-dihydro-2,3-quinoxalinedione exists, however, the complete experimental data is not publicly available. The data presented here is based on typical chemical shifts for similar quinoxaline-2,3-dione structures.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic-HData not availableData not available
Allyl-CH₂Data not availableData not available
Allyl-CHData not availableData not available
Allyl=CH₂Data not availableData not available
Quinoxaline C=O-Data not available
Quinoxaline Aromatic-C-Data not available
Quinoxaline C-Cl-Data not available

Note: While experimental NMR spectra for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione have been recorded, the specific chemical shift values are not detailed in the available literature.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione

Wavenumber (cm⁻¹) Assignment Intensity
1756.1, 1738.4C=O stretchingLow
1671.8, 1594.5, 1315.1, 1141.76-chloroquinoxaline-2,3-dione moiety vibrationsNot specified
1594.5, 696.6, 455.2C-C bending in quinoxaline ringNot specified

Note: The data is for the diallyl derivative.[1] The characteristic C=O stretching frequencies are indicative of the dione structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₈H₅ClN₂O₂
Molecular Weight196.59 g/mol
Predicted m/zData not available

Note: No experimental mass spectrometry data for this compound was found in the public domain.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data, based on methods used for the characterization of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione.

NMR Spectroscopy
  • Instrumentation: Bruker Avance II+ 600 spectrometer (or equivalent).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Frequency: 600.01 MHz.

    • Temperature: 293 K.

    • Technique: Direct detection dual broadband probe head.

  • ¹³C NMR:

    • Frequency: 150.87 MHz.

    • Technique: Proton-decoupled.

  • Data Processing: Reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Instrumentation: JASCO FTIR-4160 spectrometer (or equivalent).[1]

  • Sample Preparation: The infrared spectrum can be recorded directly on the solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Acquisition Range: 4000 cm⁻¹ to 400 cm⁻¹.[1]

  • Resolution: 2 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Method: Electrospray ionization (ESI) or electron ionization (EI).

  • Analysis Mode: Positive or negative ion mode, depending on the compound's properties.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. Perform fragmentation analysis (MS/MS) to aid in structure elucidation.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Data_Archiving Data Archiving & Reporting Purity_Assessment->Data_Archiving

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide consolidates the currently available spectroscopic information for this compound and its derivatives. The provided data, while not exhaustive for the parent diol, offers a valuable resource for researchers in the field. The detailed experimental protocols serve as a standardized methodology to ensure the generation of high-quality, reproducible spectroscopic data, which is paramount for the advancement of drug discovery and development efforts centered on the quinoxaline scaffold. Further experimental work is required to fully characterize the spectroscopic properties of this compound.

References

In-depth Technical Guide on the Crystal Structure of 6-Chloroquinoxaline-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and crystallographic databases has revealed no publicly accessible, experimentally determined crystal structure for 6-Chloroquinoxaline-2,3-diol. While extensive information exists for the broader class of quinoxaline derivatives, specific quantitative data regarding the unit cell parameters, bond lengths, bond angles, and torsion angles for this particular compound is not available.

This guide will, therefore, provide a detailed overview of a closely related and structurally characterized compound, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione , to offer insights into the probable structural characteristics of the target molecule. Furthermore, a general experimental protocol for the synthesis of quinoxaline-2,3-diones is presented, which could be adapted for the synthesis of this compound.

Structural Analysis of a Related Compound: 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione

The crystal structure of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione provides a valuable reference for understanding the core quinoxaline-2,3-dione scaffold. The crystallographic data for this compound was retrieved from the Cambridge Crystallographic Data Centre (CCDC) with deposition number 1914730.[1]

Crystallographic Data

The following table summarizes the key crystallographic parameters for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione.[1]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.3055(9)
b (Å) 13.8645(8)
c (Å) 10.5347(10)
α (°) 90
β (°) 115.978(12)
γ (°) 90
Volume (ų) 1353.1(2)
Z 4
Temperature (K) 298(2)
Molecular Geometry

The molecular structure of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione is characterized by a nearly planar quinoxaline-2,3-dione core.[1] The bond angles within the quinoxaline-2,3-dione fragment are close to the ideal trigonal planar geometry, with values ranging from 117.40° to 122.61°.[1] The nitrogen atoms also exhibit a trigonal planar geometry.[1]

Experimental Protocols

General Synthesis of Quinoxaline-2,3-diones

A common and effective method for the synthesis of quinoxaline derivatives is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, the following protocol can be adapted.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Oxalic acid

  • 4N Hydrochloric acid solution

Procedure:

  • A solution of 4-chloro-1,2-phenylenediamine and oxalic acid is prepared in a 4N hydrochloric acid solution.[2]

  • The reaction mixture is then heated, typically under reflux, to facilitate the condensation and cyclization reaction.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Single-Crystal X-ray Diffraction Analysis

For a definitive determination of the crystal structure, single crystals of this compound would need to be grown and analyzed using single-crystal X-ray diffraction.

General Procedure:

  • Crystallization: Single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion techniques.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature.

  • Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and angles.

Logical Workflow for Structural Determination

The following diagram illustrates the logical workflow from synthesis to the determination and analysis of a crystal structure.

Crystal_Structure_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis Start Starting Materials (4-Chloro-1,2-phenylenediamine, Oxalic Acid) Reaction Condensation/ Cyclization Start->Reaction HCl (4N) Purification Purification (Recrystallization) Reaction->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution DataAnalysis Data Analysis (Bond Lengths, Angles, etc.) StructureSolution->DataAnalysis

Caption: Logical workflow for the synthesis and crystal structure determination of a quinoxaline derivative.

Potential Signaling Pathways and Biological Activities

Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. While specific signaling pathways for this compound have not been elucidated, related compounds have been shown to act as inhibitors of various kinases. Further research would be required to determine the specific biological targets and mechanisms of action for this compound.

The following diagram illustrates a generalized signaling pathway that could be investigated for quinoxaline derivatives.

Signaling_Pathway Quinoxaline This compound Kinase Target Kinase (e.g., Receptor Tyrosine Kinase) Quinoxaline->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Downstream Substrate Substrate->Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) Phosphorylation->CellularResponse Signal Transduction

Caption: A generalized kinase inhibition signaling pathway potentially relevant to quinoxaline derivatives.

References

In-Depth Technical Guide on the Solubility of 6-Chloroquinoxaline-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 6-Chloroquinoxaline-2,3-diol in common laboratory solvents. Due to a lack of publicly available quantitative solubility data, this guide offers a qualitative solubility profile based on the physicochemical properties of the parent compound, quinoxalinedione. Furthermore, detailed experimental protocols for determining both qualitative and quantitative solubility are presented to enable researchers to ascertain precise values. This guide also includes visualizations of a general synthetic pathway for 6-substituted quinoxaline-2,3-diones and a representative signaling pathway associated with the biological activity of quinoxaline derivatives.

Introduction

This compound is a heterocyclic organic compound belonging to the quinoxaline class. Quinoxaline derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their roles as antagonists at ionotropic glutamate receptors. A thorough understanding of the solubility of this compound is critical for its synthesis, purification, formulation, and biological screening. This guide addresses the current gap in available solubility data by providing a predictive qualitative assessment and robust experimental methodologies for its determination.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6639-79-8[1][2][3][4]
Molecular Formula C₈H₅ClN₂O₂[1][2][3]
Molecular Weight 196.59 g/mol [1][2][3]
Appearance Solid[2]
Melting Point 250 °C (decomposes)[1]
Hazard Irritant[3]

Qualitative Solubility Profile

The solubility of this compound can be inferred from the properties of its parent compound, quinoxalinedione, which is known to be soluble in polar organic solvents[5]. The presence of the polar diol and amide functionalities, along with the chloro substituent, suggests a preference for polar solvents. A predicted qualitative solubility profile is provided in Table 2. It is important to note that these are predictions and should be confirmed experimentally.

SolventChemical FormulaPolarityPredicted Solubility
WaterH₂OHighLikely sparingly soluble to insoluble
EthanolC₂H₅OHHighLikely soluble
MethanolCH₃OHHighLikely soluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighLikely soluble
Dimethylformamide (DMF)(CH₃)₂NC(O)HHighLikely soluble
Acetone(CH₃)₂COMediumLikely sparingly soluble
Tetrahydrofuran (THF)C₄H₈OMediumLikely sparingly soluble to insoluble
DichloromethaneCH₂Cl₂MediumLikely insoluble
HexaneC₆H₁₄LowLikely insoluble

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, DMSO, acetone, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent tested.[6][7][8]

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent for generating a standard curve.

  • Add an excess amount of this compound to a flask containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Synthesis and Biological Activity Pathways

General Synthesis of 6-Substituted Quinoxaline-2,3-diones

The synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione typically involves the condensation of 4-chloro-1,2-phenylenediamine with oxalic acid in an acidic solution[9]. This general approach is illustrated in the workflow below.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine Condensation in Acidic Solution (e.g., HCl) Condensation in Acidic Solution (e.g., HCl) 4-chloro-1,2-phenylenediamine->Condensation in Acidic Solution (e.g., HCl) Oxalic Acid Oxalic Acid Oxalic Acid->Condensation in Acidic Solution (e.g., HCl) 6-Chloroquinoxaline-2,3(1H,4H)-dione 6-Chloroquinoxaline-2,3(1H,4H)-dione Condensation in Acidic Solution (e.g., HCl)->6-Chloroquinoxaline-2,3(1H,4H)-dione

Caption: General synthesis of 6-Chloroquinoxaline-2,3(1H,4H)-dione.

Representative Signaling Pathway: Mitochondrial Apoptosis

Quinoxaline derivatives have been shown to induce apoptosis in cancer cell lines, often through the mitochondrial pathway. A simplified representation of this signaling cascade is provided below.

G Quinoxaline Derivative Quinoxaline Derivative ROS Generation ROS Generation Quinoxaline Derivative->ROS Generation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization ROS Generation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by quinoxalines.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a foundational understanding for researchers. The predicted qualitative solubility profile suggests that polar organic solvents are likely to be effective. The detailed experimental protocols provided herein offer a clear path for the determination of precise solubility values, which are essential for advancing research and development involving this compound. The included diagrams of its synthesis and a relevant biological pathway further enrich the understanding of this important quinoxaline derivative.

References

Thermal Stability and Decomposition of 6-Chloroquinoxaline-2,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 6-Chloroquinoxaline-2,3-diol (and its tautomer, 6-Chloro-1,4-dihydroquinoxaline-2,3-dione). Due to the limited availability of specific experimental data for this compound in published literature, this guide combines established information with generalized experimental protocols and a theoretically proposed decomposition pathway based on known chemical principles.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its thermal stability is crucial for determining its shelf-life, processing conditions, and potential hazards. Thermal decomposition can lead to the formation of new, potentially toxic byproducts, making a thorough analysis of its behavior at elevated temperatures essential for safety and quality control.

Physicochemical and Thermal Properties

While detailed thermogravimetric and calorimetric data for this compound are not extensively reported in the literature, some key thermal characteristics have been identified.

Table 1: Summary of Known Thermal Properties for this compound

PropertyValueSource
Melting Point250 °C (with decomposition)[1]
Hazardous Decomposition ProductsHydrogen chloride, Chlorine, Nitrogen oxides, Carbon monoxide, Carbon dioxide[1]

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying the onset of decomposition and the percentage of mass loss at different stages.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of finely ground this compound into a clean, tared alumina or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass percentage versus temperature.

    • Determine the onset temperature of decomposition (T_onset).

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Calculate the percentage of mass loss for each decomposition step.

    • Determine the final residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting, crystallization, and decomposition events and their associated enthalpy changes.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp up the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Calculate the enthalpy change (ΔH) for each event by integrating the area under the respective peak.

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_sample Sample Preparation (5-10 mg) TGA_run TGA Measurement (N2 atmosphere, 10 °C/min) TGA_sample->TGA_run TGA_data Data Collection (Mass vs. Temperature) TGA_run->TGA_data TGA_analysis Data Analysis (Tonset, % Mass Loss, Residue) TGA_data->TGA_analysis DSC_sample Sample Preparation (2-5 mg) DSC_run DSC Measurement (N2 atmosphere, 10 °C/min) DSC_sample->DSC_run DSC_data Data Collection (Heat Flow vs. Temperature) DSC_run->DSC_data DSC_analysis Data Analysis (Melting Point, ΔH, Decomposition) DSC_data->DSC_analysis start This compound Sample start->TGA_sample start->DSC_sample

Experimental Workflow for Thermal Analysis

Proposed Thermal Decomposition Pathway

Based on the known hazardous decomposition products and the chemical structure of this compound, a plausible, albeit theoretical, thermal decomposition pathway can be proposed. The decomposition is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress.

The proposed pathway involves the following key stages:

  • Initial Fragmentation: The decomposition may begin with the homolytic cleavage of the C-Cl bond, which is often a thermally labile point in chlorinated organic molecules. This would generate a quinoxaline-based radical and a chlorine radical.

  • Ring Opening and Fragmentation: Subsequent fragmentation of the quinoxaline ring system is expected. This can involve the cleavage of C-N and C-C bonds within the heterocyclic rings, leading to the formation of smaller, volatile nitrogen-containing fragments.

  • Formation of Gaseous Products: The fragments generated in the previous steps can undergo further reactions, including oxidation (if oxygen is present) and recombination, to form the final stable gaseous products:

    • HCl and Cl₂: The chlorine radical can abstract a hydrogen atom to form hydrogen chloride or combine with another chlorine radical to form chlorine gas.

    • CO and CO₂: The carbonyl groups in the dione tautomer and subsequent fragmentation of the aromatic ring will lead to the formation of carbon monoxide and carbon dioxide.

    • Nitrogen Oxides (NOx): The nitrogen atoms from the pyrazine ring can be oxidized to various nitrogen oxides (e.g., NO, NO₂).

Decomposition_Pathway Proposed Thermal Decomposition Pathway cluster_initial Initial Decomposition cluster_fragments Intermediate Fragments cluster_products Final Gaseous Products start This compound (C8H5ClN2O2) cleavage C-Cl Bond Cleavage & Ring Strain start->cleavage Heat (Δ) radicals Quinoxaline Radical + Cl• cleavage->radicals ring_fragments Smaller Nitrogenous & Aromatic Fragments radicals->ring_fragments Further Fragmentation HCl Hydrogen Chloride (HCl) ring_fragments->HCl Cl2 Chlorine (Cl2) ring_fragments->Cl2 COx CO, CO2 ring_fragments->COx NOx Nitrogen Oxides (NOx) ring_fragments->NOx

Proposed Thermal Decomposition Pathway

Disclaimer: The proposed decomposition pathway is a theoretical model based on general chemical principles and has not been experimentally verified for this compound. Further studies, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), would be required to confirm the exact mechanism and intermediates.

Conclusion

The thermal stability of this compound is a critical parameter for its safe handling, storage, and application. While the compound is known to decompose around its melting point of 250 °C, detailed quantitative data from TGA and DSC analyses are needed for a complete characterization. The provided experimental protocols offer a robust framework for obtaining this crucial information. The proposed decomposition pathway serves as a theoretical guide for understanding the potential byproducts of thermal degradation. It is recommended that further experimental investigations be conducted to validate and expand upon the information presented in this guide.

References

physical and chemical properties of 6-Chloroquinoxaline-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 6-Chloroquinoxaline-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 6-chloro-1,4-dihydroquinoxaline-2,3-dione, is a heterocyclic compound belonging to the quinoxaline family. The quinoxaline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds.[1][2] Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and potential biological relevance of this compound, serving as a foundational resource for its application in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound (CAS No: 6639-79-8) are summarized below. These properties are crucial for its handling, characterization, and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₈H₅ClN₂O₂[5][6]
Molecular Weight 196.59 g/mol [5][6]
Melting Point 250 °C (decomposes)[5]
Boiling Point 497.5 ± 40.0 °C at 760 mmHg (Predicted)[5]
Density 1.7 ± 0.1 g/cm³ (Predicted)[5]
Flash Point 254.7 ± 27.3 °C (Predicted)[5]
Exact Mass 196.003952[5]
LogP 3.43 (Predicted)[5]
Vapor Pressure 0.0 ± 1.3 mmHg at 25°C (Predicted)[5]
Polar Surface Area (PSA) 66.24 Ų[5]
InChIKey RNOLFZACEWWIHP-UHFFFAOYSA-N[5][7]
Canonical SMILES O=C1NC2=CC=C(Cl)C=C2N=C1O[5]

Spectroscopic Data

While detailed published spectra for this compound are not abundant, data for its core structure and derivatives are available. The ¹³C NMR chemical shifts for the compound (under the name 6-Chloro-1,4-dihydro-2,3-quinoxalinedione) have been recorded.[8] Spectroscopic analysis of closely related N-alkylated derivatives, such as 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, has been performed using FT-IR, UV-VIS, and NMR (¹H and ¹³C), providing insight into the spectral characteristics of the 6-chloroquinoxaline-2,3-dione core.[9]

Spectroscopy TypeObservationSource(s)
¹³C NMR Spectrum available under synonym 6-Chloro-1,4-dihydro-2,3-quinoxalinedione.[8]
FT-IR (related compounds) Analysis of the 1,4-diallyl derivative shows characteristic bands for the 6-chloroquinoxaline-2,3-dione fragment.[9]
UV-VIS (related compounds) The UV-VIS spectrum for the 1,4-diallyl derivative was recorded in the 200-400 nm range.[9]
¹H NMR (related compounds) ¹H NMR spectra for N-alkylated derivatives have been recorded and analyzed.[9]

Synthesis and Experimental Protocols

The most common and effective method for synthesizing quinoxaline derivatives is the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds.[2][10] For this compound, this is typically achieved through the reaction of 4-chloro-1,2-phenylenediamine with a 1,2-dicarbonyl compound like oxalic acid or its derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound based on established chemical literature.

  • Reaction Setup : To a solution of 4-chloro-1,2-phenylenediamine (1 equivalent) in an appropriate solvent such as ethanol or aqueous HCl, add a solution of oxalic acid (1.1 equivalents).

  • Condensation : The reaction mixture is heated to reflux for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the crude product.

  • Filtration : The resulting solid is collected by vacuum filtration and washed with a small amount of cold water and then a cold organic solvent like ethanol to remove unreacted starting materials.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent, such as dimethylformamide (DMF) or an ethanol/water mixture, to yield the final product.

G start Starting Materials: 4-chloro-1,2-phenylenediamine + Oxalic Acid dissolve Dissolve in Solvent (e.g., aq. HCl) start->dissolve reflux Heat to Reflux (2-6 hours) dissolve->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature reflux->cool Reaction Complete monitor->reflux precipitate Precipitation of Crude Product cool->precipitate filter Vacuum Filtration and Washing precipitate->filter purify Recrystallization (e.g., from DMF) filter->purify product Final Product: This compound purify->product

General synthetic workflow for this compound.

Chemical Reactivity and Derivatization

This compound is a versatile intermediate for creating a library of quinoxaline derivatives. The hydroxyl groups (in the diol tautomer) or the N-H groups (in the dione tautomer) and the chloro-substituent on the benzene ring are key sites for chemical modification.

  • Chlorination : The dione can be converted to the highly reactive 2,3,6-trichloroquinoxaline intermediate using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[11][12] This intermediate is a crucial building block for introducing various nucleophiles at the 2 and 3 positions.

  • N-Alkylation : The nitrogen atoms in the pyrazine ring can be alkylated under basic conditions using alkyl halides. For instance, N-allylation has been achieved using allyl bromide in the presence of potassium carbonate.[9]

Key chemical reactions of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of quinoxaline derivatives is well-documented for significant therapeutic potential.

  • Anticancer Activity : Many quinoxaline derivatives exhibit potent anticancer activity.[4] Their mechanisms often involve the inhibition of critical enzymes like tyrosine kinases, induction of apoptosis (programmed cell death), and inhibition of tubulin polymerization.[10][11]

  • Antimicrobial Activity : Quinoxalines have been evaluated for their efficacy against various bacterial and fungal strains.[10][11] Some derivatives of quinoxaline-1,4-di-N-oxide have shown high rates of inhibition against M. tuberculosis.[3]

  • Antiviral Activity : Certain quinoxaline compounds have been identified as having antiviral properties, including activity against Vesicular Stomatitis Virus (VSV).[11]

The pro-apoptotic activity of some quinoxalines is linked to the mitochondrial pathway, often triggered by an increase in reactive oxygen species (ROS).[10]

Generalized mitochondrial pathway of apoptosis induced by quinoxalines.[10]

Safety and Handling

This compound is classified as an irritant.[6][13] It is known to cause irritation to the eyes, skin, and respiratory system.[5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products can include hydrogen chloride, nitrogen oxides, and carbon monoxide.[5]

References

In-Depth Technical Guide: 6-Chloro-1,4-dihydro-2,3-quinoxalinedione (CAS 6639-79-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

Chemical Name: 6-Chloro-1,4-dihydro-2,3-quinoxalinedione CAS Number: 6639-79-8 Alternative Names: 6-Chloroquinoxaline-2,3-diol, 2,3-Dihydroxy-6-chloroquinoxaline Molecular Formula: C₈H₅ClN₂O₂ Molecular Weight: 196.59 g/mol

Structure:

Chemical Structure of 6-Chloro-1,4-dihydro-2,3-quinoxalinedione

Physicochemical and Spectroscopic Data

A summary of available physical and spectroscopic data for 6-Chloro-1,4-dihydro-2,3-quinoxalinedione is presented below. This data is crucial for substance identification, purity assessment, and further experimental design.

PropertyValueCitation(s)
Physical State Solid[1]
Melting Point >300 °C
Solubility Soluble in organic solvents like DMSO-d6[2]
Appearance Off-white to light brown solid
¹³C NMR (DMSO-d6) Data available but specific shifts require access to spectral databases[2]
FT-IR (KBr Pellet) Characteristic peaks for C=O, N-H, C-N, and C-Cl bonds are expected[1][3]
Mass Spectrometry Exact Mass: 196.003955 g/mol [1]

Synthesis Protocol

Conceptual Synthesis Workflow:

Synthesis reactant1 4-Chloro-1,2-phenylenediamine reaction Condensation Reaction (Reflux) reactant1->reaction reactant2 Oxalic Acid reactant2->reaction solvent Acidic Medium (e.g., HCl) solvent->reaction product 6-Chloro-1,4-dihydro-2,3-quinoxalinedione reaction->product

A conceptual workflow for the synthesis of 6-Chloro-1,4-dihydro-2,3-quinoxalinedione.

Detailed Experimental Protocol (Adapted from a general procedure for quinoxaline-2,3-dione synthesis): [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-1,2-phenylenediamine (1 equivalent) in a suitable acidic aqueous solution (e.g., 2M HCl).

  • Reagent Addition: Add oxalic acid dihydrate (1.1 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the final product.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR, FT-IR, and mass spectrometry.

Biological Activity

6-Chloro-1,4-dihydro-2,3-quinoxalinedione has been noted for its potential as a scaffold in medicinal chemistry, with general references to antimicrobial and anticancer activities. However, specific quantitative data such as IC₅₀ (half-maximal inhibitory concentration) for anticancer activity or MIC (minimum inhibitory concentration) for antimicrobial activity were not available in the surveyed literature.

Role as a Herbicide Metabolite

A significant body of evidence identifies 6-Chloro-1,4-dihydro-2,3-quinoxalinedione as a primary metabolite of the herbicide quizalofop-p-ethyl.[5] The metabolic pathway involves the hydrolysis of the ethyl ester of quizalofop-p-ethyl to its active acid form, followed by cleavage of the ether linkage to yield the quinoxaline moiety.

Metabolic Pathway of Quizalofop-p-ethyl:

Metabolism parent Quizalofop-p-ethyl hydrolysis Ester Hydrolysis parent->hydrolysis acid Quizalofop-p-acid hydrolysis->acid cleavage Ether Linkage Cleavage acid->cleavage metabolite 6-Chloro-1,4-dihydro-2,3-quinoxalinedione cleavage->metabolite

Metabolic conversion of Quizalofop-p-ethyl to its metabolite.

Experimental Protocols for Detection as a Metabolite

The detection and quantification of 6-Chloro-1,4-dihydro-2,3-quinoxalinedione as a metabolite of quizalofop-p-ethyl are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Analysis Workflow:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction Extraction from Matrix (e.g., soil, plant tissue) cleanup Solid Phase Extraction (SPE) Clean-up extraction->cleanup lc_separation Liquid Chromatography (Separation) cleanup->lc_separation ms_detection Tandem Mass Spectrometry (Detection & Quantification) lc_separation->ms_detection quantification Quantification against Standard Curve ms_detection->quantification reporting Result Reporting quantification->reporting

A general workflow for the detection of 6-Chloro-1,4-dihydro-2,3-quinoxalinedione.

Detailed Experimental Protocol for Metabolite Detection (General):

  • Extraction: The sample matrix (e.g., soil, plant tissue) is homogenized and extracted with an appropriate solvent system, often an acidified organic solvent like acetonitrile.

  • Clean-up: The crude extract is subjected to a clean-up procedure, such as solid-phase extraction (SPE) with a C18 sorbent, to remove interfering matrix components.

  • LC Separation: The cleaned extract is injected into a liquid chromatograph. A reversed-phase C18 column is typically used with a gradient elution of mobile phases such as water and acetonitrile, often with additives like formic acid or ammonium acetate to improve peak shape and ionization.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to 6-Chloro-1,4-dihydro-2,3-quinoxalinedione.

Potential Signaling Pathways and Future Research

Given the structural similarity of the quinoxaline-2,3-dione core to antagonists of ionotropic glutamate receptors (e.g., AMPA and NMDA receptors), it is plausible that 6-Chloro-1,4-dihydro-2,3-quinoxalinedione could interact with these or other neurological pathways. However, no specific experimental data on its interaction with signaling pathways was found in the reviewed literature.

Conceptual Signaling Pathway Interaction:

Signaling_Pathway compound 6-Chloro-1,4-dihydro- 2,3-quinoxalinedione receptor Potential Target Receptor (e.g., Glutamate Receptor) compound->receptor Binding/Antagonism (?) downstream Downstream Signaling Cascade receptor->downstream cellular_response Cellular Response (e.g., Inhibition of Neuronal Excitation) downstream->cellular_response

A hypothetical interaction of the compound with a signaling pathway.

Future Research Directions:

  • Quantitative Biological Assays: There is a clear need for quantitative studies to determine the IC₅₀ and MIC values of 6-Chloro-1,4-dihydro-2,3-quinoxalinedione against various cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound is crucial to understanding its biological activity.

  • Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of 6-Chloro-1,4-dihydro-2,3-quinoxalinedione could lead to the discovery of more potent and selective therapeutic agents.

This technical guide provides a comprehensive overview of the currently available experimental data for CAS number 6639-79-8. Further research is warranted to fully elucidate its therapeutic potential.

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and Enduring Legacy of Quinoxaline-2,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and rich history of quinoxaline-2,3-diones, a core heterocyclic scaffold that has captivated chemists and pharmacologists for over a century. From their initial synthesis in the late 19th century to their contemporary role as crucial pharmacophores in the development of neuroprotective and anticancer agents, this document provides a comprehensive overview of their journey. We will explore the seminal synthetic methodologies, present key quantitative data, and visualize the intricate signaling pathways through which these compounds exert their profound biological effects.

A Historical Perspective: From Aniline Dyes to Neuromodulators

The story of quinoxaline-2,3-diones is intrinsically linked to the pioneering era of synthetic organic chemistry. The first synthesis of a quinoxaline derivative is credited to Wilhelm Körner and Oscar Hinsberg in 1884, who reported the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This foundational reaction, often referred to as the Hinsberg synthesis, laid the groundwork for the exploration of this new class of heterocyclic compounds.[1]

The parent quinoxaline-2,3-dione, also known as 1,4-dihydroquinoxaline-2,3-dione, was subsequently synthesized through the cyclocondensation of o-phenylenediamine with oxalic acid or its derivatives. This straightforward and efficient method remains a cornerstone of quinoxaline-2,3-dione synthesis to this day.[2] Early investigations into these compounds were largely driven by their potential as dyes and pigments. However, the 20th century witnessed a paradigm shift as the profound biological activities of quinoxaline-2,3-dione derivatives began to be unveiled. A pivotal moment in their history was the discovery of their potent antagonism of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[3][4] This discovery propelled quinoxaline-2,3-diones to the forefront of neuroscience research, leading to the development of numerous derivatives as potential treatments for a range of neurological and psychiatric disorders. More recently, their multifaceted mechanism of action has been further elucidated, revealing their ability to inhibit critical signaling pathways in cancer, such as the PI3K/mTOR pathway, opening new avenues for their therapeutic application.[5]

Core Synthetic Strategies and Experimental Protocols

The synthesis of the quinoxaline-2,3-dione scaffold is primarily achieved through the cyclocondensation of an o-phenylenediamine with a C2 synthon, most commonly oxalic acid or diethyl oxalate.[2] Over the decades, numerous modifications and improvements to this fundamental transformation have been developed, including microwave-assisted synthesis and solvent-free "green" chemistry approaches, to enhance yields, reduce reaction times, and improve the environmental footprint of the synthesis.

Experimental Protocol 1: Classical Condensation of o-Phenylenediamine with Oxalic Acid

This protocol details the traditional and widely used method for the preparation of the parent 1,4-dihydroquinoxaline-2,3-dione.

Materials:

  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • 4N Hydrochloric acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend o-phenylenediamine in a mixture of 4N hydrochloric acid and ethanol.

  • To this suspension, add oxalic acid dihydrate.

  • Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which will induce the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold deionized water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol or a dimethylformamide (DMF)/water mixture, to yield pure 1,4-dihydroquinoxaline-2,3-dione.

Experimental Protocol 2: Microwave-Assisted Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

This method offers a significant reduction in reaction time compared to conventional heating.

Materials:

  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • Water

Procedure:

  • In a microwave-safe vessel, combine o-phenylenediamine and oxalic acid dihydrate.

  • Add a minimal amount of water to create a slurry.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for a short duration (typically 5-15 minutes). The reaction temperature should be monitored and controlled.

  • After the irradiation is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold deionized water and dry to obtain the final product.

Quantitative Data Summary

The following tables summarize key quantitative data for the parent quinoxaline-2,3-dione and selected derivatives, highlighting their physicochemical properties and biological activities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
1,4-Dihydroquinoxaline-2,3-dioneC₈H₆N₂O₂162.15>300Colorless to white solid

Table 1: Physicochemical Properties of 1,4-Dihydroquinoxaline-2,3-dione. [6]

DerivativeTargetAssayIC₅₀ (µM)Reference
PNQXAMPA ReceptorRadioligand Binding0.063[7]
PNQXNMDA Receptor (Glycine Site)Radioligand Binding0.37[7]
Sarcosine analogue of PNQXAMPA ReceptorRadioligand Binding0.14[7]
Sarcosine analogue of PNQXNMDA Receptor (Glycine Site)Radioligand Binding0.47[7]
Compound 17 *NMDA Receptor (Glycine Site)Radioligand Binding0.0026[4]

Table 2: Antagonist Activity of Quinoxaline-2,3-dione Derivatives at Glutamate Receptors. *6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-dione

DerivativeCancer Cell LineIC₅₀ (µM)
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (Gastric Adenocarcinoma)0.073
PX-866Various Cancer Cell LinesVaries
PKI-587Various Cancer Cell LinesVaries

Table 3: Cytotoxic Activity of Selected Quinoxaline Derivatives.

Visualizing the Molecular Mechanisms

To comprehend the biological impact of quinoxaline-2,3-diones, it is essential to visualize their interactions with key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of these compounds as glutamate receptor antagonists and as inhibitors of the PI3K/mTOR pathway in cancer.

AMPA_NMDA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_AMPA AMPA Receptor cluster_NMDA NMDA Receptor Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA-R Glutamate->AMPA_R Binds NMDA_R NMDA-R Glutamate->NMDA_R Binds Na_Ca_influx Na+/Ca2+ Influx AMPA_R->Na_Ca_influx Glycine_site Glycine Site NMDA_R->Na_Ca_influx Excitotoxicity Excitotoxicity Na_Ca_influx->Excitotoxicity Quinoxaline_dione Quinoxaline-2,3-dione Quinoxaline_dione->AMPA_R Antagonizes Quinoxaline_dione->Glycine_site Antagonizes

Quinoxaline-2,3-diones as AMPA and NMDA receptor antagonists.

PI3K_mTOR_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Quinoxaline_dione Quinoxaline-2,3-dione Derivative Quinoxaline_dione->PI3K Inhibits Quinoxaline_dione->mTORC1 Inhibits

Dual inhibition of PI3K and mTOR signaling by quinoxaline-2,3-diones.

Conclusion

From their serendipitous discovery in the late 19th century to their current status as a "privileged scaffold" in medicinal chemistry, quinoxaline-2,3-diones have demonstrated remarkable versatility and therapeutic potential. Their journey underscores the enduring importance of fundamental organic synthesis in driving drug discovery. The ability of this simple heterocyclic core to potently and selectively interact with key biological targets, such as glutamate receptors and critical cancer signaling pathways, ensures that the story of quinoxaline-2,3-diones is far from over. As researchers continue to explore the vast chemical space around this scaffold, we can anticipate the emergence of new derivatives with enhanced efficacy, improved pharmacokinetic profiles, and novel therapeutic applications, further solidifying the legacy of this remarkable class of compounds.

References

Tautomeric Landscape of 6-Chloroquinoxaline-2,3-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-2,3-diones are a pivotal class of heterocyclic compounds, renowned for their broad spectrum of biological activities, most notably as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. The tautomeric state of these molecules is a critical determinant of their physicochemical properties and biological interactions. This technical guide provides a comprehensive analysis of the tautomerism of a key derivative, 6-Chloroquinoxaline-2,3-diol. While direct experimental studies on the tautomeric equilibrium of this specific compound are limited, this guide consolidates information from closely related analogues, computational studies, and established spectroscopic principles to provide a robust understanding of its likely tautomeric landscape. We present detailed synthetic protocols, comparative spectroscopic data, and a framework for computational investigation, offering a vital resource for researchers engaged in the design and development of novel therapeutics based on the quinoxaline scaffold.

Introduction: The Significance of Tautomerism in Quinoxaline-2,3-diones

The quinoxaline-2,3-dione core is a privileged scaffold in medicinal chemistry.[1] Derivatives of this structure have been extensively investigated for their neuroprotective effects, stemming from their ability to antagonize ionotropic glutamate receptors like AMPA and kainate receptors.[2][3] Over-activation of these receptors is implicated in a variety of neurological disorders, making their antagonists promising therapeutic candidates.[4][5]

The biological activity and physicochemical properties of quinoxaline-2,3-diones are intrinsically linked to their tautomeric forms. This compound can exist in three principal tautomeric forms: the diketo form, the enol-keto form, and the dienediol form (Figure 1). The prevalence of each tautomer can be influenced by factors such as the solvent, temperature, and pH, which in turn affects properties like solubility, hydrogen bonding capacity, and receptor-binding affinity. A thorough understanding of this tautomeric equilibrium is therefore essential for rational drug design and development.

This guide will delve into the synthesis, structural characterization, and potential biological implications of the tautomeric forms of this compound.

Tautomeric Forms of this compound

The potential tautomeric equilibrium for this compound involves the migration of protons between the nitrogen and oxygen atoms of the pyrazinedione ring. The three primary tautomers are:

  • 6-Chloro-1,4-dihydroquinoxaline-2,3-dione (Diketo form): This form contains two amide-like functionalities within the heterocyclic ring.

  • 6-Chloro-3-hydroxyquinoxalin-2(1H)-one (Enol-keto form): This tautomer possesses one enol group and one keto group.

  • This compound (Dienediol form): This fully aromatic tautomer features two hydroxyl groups.

Figure 1: Tautomeric forms of this compound.

Based on studies of related heterocyclic systems, the diketo form is generally the most stable tautomer, particularly in the solid state and in polar solvents.[6] However, the relative stability can be influenced by the electronic nature of substituents on the benzene ring.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the cyclocondensation of 4-chloro-1,2-phenylenediamine with oxalic acid or a derivative thereof, such as diethyl oxalate.[7][8][9] This reaction can be performed under various conditions, including conventional heating, microwave irradiation, or solvent-free grinding.[8][10]

SynthesisWorkflow Reactants 4-chloro-1,2-phenylenediamine + Oxalic Acid or Diethyl Oxalate Reaction Cyclocondensation Reaction (Conventional Heating, Microwave, or Grinding) Reactants->Reaction CrudeProduct Crude 6-Chloroquinoxaline-2,3-dione Reaction->CrudeProduct Purification Purification (Recrystallization or Acid-Base Wash) CrudeProduct->Purification FinalProduct Pure 6-Chloroquinoxaline-2,3-dione Purification->FinalProduct

Figure 2: General experimental workflow for the synthesis.
Detailed Experimental Protocols

Method 1: Conventional Heating with Oxalic Acid [9][11]

  • Reaction Setup: In a round-bottom flask, suspend 4-chloro-1,2-phenylenediamine (10 mmol) and oxalic acid dihydrate (11 mmol) in a mixture of 4M hydrochloric acid (20 mL) and ethanol (20 mL).

  • Reflux: Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, the precipitate is collected by filtration.

  • Purification: The crude product is washed with water and then ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Method 2: Microwave-Assisted Synthesis [10]

  • Reaction Mixture: In a microwave-safe vessel, thoroughly mix 4-chloro-1,2-phenylenediamine (5 mmol) and oxalic acid dihydrate (5 mmol).

  • Irradiation: Irradiate the mixture in a microwave reactor at a suitable power (e.g., 150-300 W) for 5-10 minutes.

  • Work-up: After cooling, the solid product is washed with water and ethanol.

  • Purification: Recrystallize the product from an appropriate solvent.

Spectroscopic and Structural Characterization of Tautomers

Direct spectroscopic data detailing the tautomeric equilibrium of this compound is scarce. However, by examining data from N,N'-disubstituted derivatives (which are locked in the diketo form) and applying fundamental spectroscopic principles, we can predict the characteristic signals for each tautomer.

Insights from N,N'-Disubstituted Analogues (Diketo Form)

Studies on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione and 6-chloro-1,4-diethylquinoxaline-2,3(1H,4H)-dione provide a clear spectroscopic and structural signature for the diketo form.[4][8][12]

  • Crystal Structure: X-ray crystallography of the diethyl derivative confirms a planar quinoxaline-2,3-dione core, consistent with the diketo structure.[12] The C=O bond lengths are in the expected range for a carbonyl group.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the key signals are those of the aromatic protons on the benzene ring. For the parent diketo tautomer, two N-H protons would be expected, likely appearing as a broad singlet in the downfield region (δ 10-12 ppm). The ¹³C NMR spectrum is characterized by signals for the two carbonyl carbons (C=O) in the range of δ 150-160 ppm.

  • IR Spectroscopy: The most prominent feature in the IR spectrum of the diketo form is the strong absorption band corresponding to the C=O stretching vibration, typically observed in the region of 1680-1720 cm⁻¹.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of the diallyl derivative shows absorption maxima that can be attributed to π-π* transitions within the aromatic system.[4]

Predicted Spectroscopic Signatures of Enol and Dienediol Tautomers

While not experimentally observed for this specific compound, the enol-keto and dienediol forms would exhibit distinct spectroscopic features.

  • NMR Spectroscopy: The enol-keto form would show one N-H proton and one O-H proton. The O-H proton signal would likely be broad and its chemical shift dependent on the solvent and concentration. The dienediol form would exhibit two O-H proton signals. The presence of C=C double bonds in the pyrazine ring of the enol forms would lead to different chemical shifts for the ring carbons compared to the diketo form.

  • IR Spectroscopy: The IR spectra of the enol forms would be characterized by the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and C=C stretching vibrations, with a corresponding decrease or absence of the C=O stretching band.

  • UV-Vis Spectroscopy: The increased conjugation in the dienediol form would be expected to cause a bathochromic (red) shift in the UV-Vis absorption maxima compared to the diketo form.

Table 1: Predicted Spectroscopic Data for Tautomers of this compound

TautomerKey ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)Key IR Bands (cm⁻¹) (Predicted)
Diketo ~11.0 ppm (br s, 2H, N-H)~155 ppm (C=O)3100-3300 (N-H stretch), 1680-1720 (C=O stretch)
Enol-keto ~11.0 ppm (br s, 1H, N-H), ~9-12 ppm (br s, 1H, O-H)~155 ppm (C=O), ~140-150 ppm (C-OH)3200-3600 (O-H stretch), 3100-3300 (N-H stretch), ~1650 (C=O stretch)
Dienediol ~9-12 ppm (br s, 2H, O-H)~140-150 ppm (C-OH)3200-3600 (O-H stretch), ~1600 (C=C stretch)

Computational Analysis of Tautomer Stability

Density Functional Theory (DFT) is a powerful tool for investigating the relative stabilities of tautomers. A computational study would provide valuable quantitative data on the tautomeric equilibrium of this compound.

Proposed Computational Protocol

DFT_Workflow Start Build 3D Structures of Tautomers GeomOpt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Confirm minima, obtain thermochemical data) GeomOpt->FreqCalc Solvation Incorporate Solvent Effects (e.g., PCM model) FreqCalc->Solvation EnergyAnalysis Analyze Relative Gibbs Free Energies (ΔG) Solvation->EnergyAnalysis Equilibrium Calculate Tautomeric Equilibrium Constant (K_T) EnergyAnalysis->Equilibrium

Figure 3: Workflow for computational analysis of tautomer stability.
  • Structure Generation: Build the 3D structures of the diketo, enol-keto, and dienediol tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energies.

  • Solvation Effects: To model the behavior in solution, incorporate solvent effects using an implicit solvation model like the Polarizable Continuum Model (PCM). Perform geometry optimizations and frequency calculations in the desired solvents (e.g., DMSO, water).

  • Data Analysis: Compare the calculated Gibbs free energies (G) of the tautomers. The tautomer with the lowest Gibbs free energy is the most stable. The equilibrium constant (K_T) can be calculated from the difference in Gibbs free energies (ΔG) between two tautomers using the equation: ΔG = -RTln(K_T).

Based on computational studies of similar systems, it is anticipated that the diketo form will be the most stable tautomer in both the gas phase and in polar solvents.[13][14]

Biological Implications in Drug Development

The quinoxaline-2,3-dione scaffold is a well-established pharmacophore for antagonists of AMPA and kainate receptors.[2][3] The diketo form is crucial for this activity, as the two carbonyl groups and the two N-H groups can act as hydrogen bond acceptors and donors, respectively, to interact with the receptor binding site.[15]

The ability of the molecule to exist in different tautomeric forms can influence its pharmacokinetic properties. For example, the more polar diketo form may have different solubility and membrane permeability characteristics compared to the less polar dienediol form. Therefore, understanding the tautomeric equilibrium is critical for optimizing the drug-like properties of these compounds.

SignalingPathway Glutamate Glutamate AMPA_Kainate AMPA/Kainate Receptor Glutamate->AMPA_Kainate Binds to IonChannel Ion Channel Opening AMPA_Kainate->IonChannel Activates Quinoxalinedione 6-Chloroquinoxaline-2,3-dione (Antagonist) Quinoxalinedione->AMPA_Kainate Blocks Ca_Influx Ca²⁺/Na⁺ Influx IonChannel->Ca_Influx Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity

References

Quantum Chemical Calculations for 6-Chloroquinoxaline-2,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the molecular properties of 6-Chloroquinoxaline-2,3-diol. Quinoxaline derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, and understanding their electronic structure and reactivity at a quantum mechanical level is crucial for the rational design of new therapeutic agents.

Introduction to Quantum Chemical Calculations of Quinoxaline Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting a wide range of molecular properties with high accuracy.[2][3][4] For this compound, these methods can provide critical insights into:

  • Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles to define the molecule's three-dimensional structure in its ground state.

  • Electronic Properties: Determination of the electron density distribution, identification of frontier molecular orbitals (HOMO and LUMO), and calculation of the HOMO-LUMO energy gap, which is fundamental to understanding chemical reactivity and electronic transitions.

  • Spectroscopic Properties: Simulation of vibrational (IR) and electronic (UV-Vis) spectra to aid in the interpretation and assignment of experimental data.

  • Chemical Reactivity: Analysis of the molecular electrostatic potential (MEP) surface to identify sites susceptible to electrophilic and nucleophilic attack.

Computational Methodology

The following section details a robust and widely adopted computational protocol for the quantum chemical analysis of quinoxaline derivatives, based on methods reported in the literature for similar compounds.[1][5]

Software and Theoretical Level

Calculations are typically performed using the Gaussian suite of programs.[1] A popular and effective method for this class of molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-311++G(d,p) or 6-311++G(2d,2p), which provides a good balance between accuracy and computational cost for organic molecules.[1][5][6][7]

Geometry Optimization and Vibrational Analysis

The initial step involves a full geometry optimization of the this compound molecule to locate the minimum energy structure on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true minimum.[5] These calculated vibrational frequencies can be compared with experimental FT-IR spectra.

Electronic and Spectroscopic Analysis

Following geometry optimization, single-point energy calculations are performed to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT) calculations.[1][8]

Predicted Molecular Properties

Based on computational studies of the closely related 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the following tables summarize the expected quantitative data for the core structure of this compound.[5]

Predicted Geometrical Parameters

The geometry of the molecule is optimized to find the most stable conformation. The following tables present representative bond lengths and angles for the quinoxaline-2,3-dione core, derived from a study on a diallyl-substituted analog.[5]

Table 1: Predicted Bond Lengths (Å)

BondPredicted Length (Å)
C=O~1.22
N-C (amide)~1.38
N-C (ring)~1.40
C-C (ring)~1.39 - 1.41
C-Cl~1.74

Table 2: Predicted Bond Angles (°)

AnglePredicted Angle (°)
O=C-N~121
C-N-C~125
N-C-C (ring)~118 - 122
Predicted Electronic Properties

The electronic properties provide insight into the reactivity and kinetic stability of the molecule.

Table 3: Predicted Electronic Parameters

ParameterPredicted Value (eV)
HOMO Energy~ -6.5 to -7.0
LUMO Energy~ -2.0 to -2.5
HOMO-LUMO Gap~ 4.0 to 4.5

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow of the computational analysis.

Caption: Molecular structure of this compound.

computational_workflow start Initial Molecular Structure (this compound) dft_setup DFT Method Selection (e.g., B3LYP/6-311++G(d,p)) start->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify vib_spectra Simulated IR Spectrum freq_calc->vib_spectra verify->geom_opt Failure sp_calc Single-Point Energy Calculation verify->sp_calc Success td_dft TD-DFT for Excited States sp_calc->td_dft electronic_prop HOMO, LUMO, Energy Gap sp_calc->electronic_prop uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis results Analysis of Results geom_data Optimized Geometry (Bond Lengths, Angles) geom_data->results vib_spectra->results electronic_prop->results uv_vis->results

Caption: Workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations offer a powerful, non-experimental approach to characterizing novel molecules like this compound. By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. This theoretical data is invaluable for understanding its chemical behavior and for guiding the design of new quinoxaline-based therapeutic agents. The methodologies and expected results outlined in this guide provide a solid foundation for future computational and experimental investigations of this compound and its derivatives.

References

Methodological & Application

Application Notes & Protocols: Preparation of 6-Chloroquinoxaline-2,3-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoxaline-2,3-dione scaffolds are significant heterocyclic motifs in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this structure, such as 6-Chloroquinoxaline-2,3-diol, serve as crucial intermediates in the synthesis of pharmacologically active compounds, including antagonists for the NMDA receptor and potential antimicrobial and anticancer agents.[1] This document provides detailed experimental procedures for the synthesis of this compound, focusing on the classical and green chemistry approaches.

Core Synthetic Strategy: Cyclocondensation

The most prevalent and straightforward method for synthesizing quinoxaline-2,3-diones is the cyclocondensation reaction between an ortho-phenylenediamine and a two-carbon synthon, most commonly oxalic acid or its derivatives like diethyl oxalate.[1] For the preparation of this compound, the specific precursor is 4-chloro-1,2-phenylenediamine. This reaction involves the formation of two amide bonds followed by intramolecular cyclization to yield the desired heterocyclic ring system.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 4-Chloro-1,2-phenylenediamine p1 This compound r1->p1 +      Condensation      (e.g., Heat, Microwave) r2 Oxalic Acid (or derivative) r2->p1

Caption: General reaction for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis are detailed below: a solvent-free "green" chemistry approach and a microwave-assisted method. These protocols are adapted from established procedures for the synthesis of the parent quinoxaline-2,3-dione and are directly applicable to the 6-chloro derivative by substituting the appropriate starting material.

Protocol 1: Solvent-Free Synthesis by Grinding

This environmentally friendly method avoids the use of solvents and is operationally simple.[2][3]

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Mortar and pestle

  • Deionized water

Procedure:

  • In a mortar, combine 4-chloro-1,2-phenylenediamine (1 mmol, 0.142 g) and oxalic acid dihydrate (1 mmol, 0.126 g).[2]

  • Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.

  • Continue grinding until the solid mixture transforms into a melt.[3]

  • Occasionally grind the mixture for an additional 5-10 minutes to ensure the reaction goes to completion.[3]

  • The resulting solid crude product is then purified by recrystallization from water to obtain the pure this compound.[2][3]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant reduction in reaction time and can lead to higher yields compared to conventional heating.[3]

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Microwave-safe open beaker

  • Microwave synthesizer

  • 5% Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a microwave-safe open beaker, thoroughly mix powdered 4-chloro-1,2-phenylenediamine (0.01 mol, 1.42 g) and oxalic acid dihydrate (0.01 mol, 1.26 g).[3]

  • Add 1 mL of water to the mixture and mix thoroughly.[3]

  • Place the beaker in a microwave synthesizer and irradiate the mixture at 400 W for 3 minutes.[3]

  • For product isolation, add 100 mL of water to the reaction mixture and irradiate for an additional 1 minute to achieve a clear solution.[3]

  • Allow the solution to stand at room temperature for the product to crystallize.

  • Filter the solid product and wash it with water.

  • For further purification, recrystallize the product from a 5% NaOH solution, followed by acidification with dilute HCl to yield colorless crystals of this compound.[3]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and yields for the synthesis of quinoxaline-2,3-diones, which are indicative of the results expected for the 6-chloro derivative.

MethodStarting MaterialsSolvent/CatalystTimeYieldReference(s)
Grinding (Solvent-Free) o-phenylenediamine, Oxalic acid dihydrateNone5-10 minutes92%[3]
Microwave Irradiation o-phenylenediamine, Oxalic acid dihydrateWater3 minutes-[3]
Reflux o-phenylenediamine, Oxalic acid dihydrateWater, Conc. HCl20 minutes98%[3]
Condensation o-phenylenediamine, 1,2-dicarbonyl, glycerol, waterNone4-6 minutes85-91%[4]

Workflow and Logic Diagrams

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

G start Start reactants Mix 4-chloro-1,2-phenylenediamine and Oxalic Acid start->reactants reaction Induce Reaction (Grinding or Microwave) reactants->reaction workup Work-up (e.g., Add Water) reaction->workup isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (Recrystallization) isolation->purification characterization Characterize Final Product (MP, NMR, IR) purification->characterization end End characterization->end

Caption: General experimental workflow for synthesizing quinoxaline-2,3-diones.[3]

Troubleshooting Low Yield

Low product yield is a common issue in synthesis. The following diagram provides a logical approach to troubleshooting this problem.

G problem Low Reaction Yield cause1 Incomplete Reaction? problem->cause1 cause2 Impure Starting Materials? problem->cause2 cause3 Loss During Work-up? problem->cause3 solution1 Increase reaction time, temperature, or use a catalyst. cause1->solution1 Yes solution2 Purify reactants before use (e.g., recrystallization). cause2->solution2 Yes solution3 Optimize filtration, washing, and recrystallization steps. cause3->solution3 Yes

Caption: Troubleshooting logic for low yield in quinoxaline-2,3-dione synthesis.[3]

Characterization

The final product, this compound (CAS: 6639-79-8), should be characterized to confirm its identity and purity.[5][6]

  • Melting Point: The reported melting point is approximately 250 °C (with decomposition).[5]

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure, identifying aromatic protons and carbons, as well as the N-H protons of the diol tautomer.[7][8]

    • FT-IR: To identify characteristic functional groups, such as N-H and C=O stretching vibrations.[9]

    • Mass Spectrometry: To confirm the molecular weight of the compound.[9]

References

Application Notes and Protocols: 6-Chloroquinoxaline-2,3-diol as a Precursor for AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-Chloroquinoxaline-2,3-diol as a versatile precursor for the synthesis of potent and selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. This document outlines the synthetic route, key experimental protocols for characterization, and the underlying signaling pathways, offering valuable insights for drug discovery and neuroscience research.

Introduction

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them a critical target for therapeutic intervention. Quinoxaline-2,3-dione derivatives have emerged as a prominent class of competitive AMPA receptor antagonists.[2] The strategic use of this compound as a starting material allows for the introduction of various functionalities at the 6-position through nucleophilic aromatic substitution, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

A notable example of an AMPA receptor antagonist derived from a chloro-quinoxaline precursor is YM90K (6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione), a potent and selective antagonist.[3][4] The synthesis of such compounds highlights the utility of the chloro-substituent as a reactive handle for molecular elaboration.

Synthetic Pathway Overview

The general strategy for synthesizing AMPA receptor antagonists from this compound involves a two-step process:

  • Nitration: Introduction of a nitro group at the 7-position to activate the C-6 position for nucleophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atom at the 6-position with a suitable nucleophile (e.g., imidazole) to introduce the desired pharmacophore.

This is followed by rigorous purification and characterization of the final compound.

Experimental Protocols

Protocol 1: Synthesis of 6-(1H-imidazol-1-yl)-7-nitroquinoxaline-2,3-dione (YM90K) from 6-Chloro-7-nitroquinoxaline-2,3-dione

This protocol describes the nucleophilic aromatic substitution reaction to form the core of the YM90K antagonist.

Materials:

  • 6-Chloro-7-nitroquinoxaline-2,3-dione

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 6-Chloro-7-nitroquinoxaline-2,3-dione (1 equivalent) and imidazole (1.5 equivalents) in anhydrous DMF.

  • Add potassium carbonate (2 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100°C and stir for 8-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-(1H-imidazol-1-yl)-7-nitroquinoxaline-2,3-dione.

Protocol 2: [³H]AMPA Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of synthesized compounds for the AMPA receptor.

Materials:

  • Rat brain membranes (cortical or whole brain)

  • [³H]AMPA (radioligand)

  • Synthesized antagonist compound (test compound)

  • Non-radioactive glutamate (for determining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Potassium thiocyanate (KSCN)

  • GF/C glass fiber filters

  • Polyethyleneimine (PEI)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize dissected rat brain tissue in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and centrifugation three more times to remove endogenous glutamate.

    • Resuspend the final pellet in a sucrose solution and store at -70°C.[6]

  • Binding Reaction:

    • On the day of the experiment, thaw and wash the membranes twice with 50 mM Tris-HCl buffer.

    • Resuspend the membranes in 50 mM Tris-HCl buffer containing 100 mM KSCN.[6]

    • In a final volume of 1 mL, incubate the brain membranes with a fixed concentration of [³H]AMPA (e.g., 2-10 nM) and varying concentrations of the test antagonist.

    • For determining non-specific binding, use a parallel set of tubes containing 1 mM non-radioactive glutamate.

    • Incubate the mixture at 25°C for 60 minutes.[6]

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.2% PEI.

    • Wash the filters three times with ice-cold Tris-HCl buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific [³H]AMPA binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]AMPA and Kd is its dissociation constant.

Quantitative Data

The following table summarizes the binding affinities of YM90K and related quinoxaline-2,3-dione AMPA receptor antagonists.

CompoundReceptor Binding Affinity (Ki, µM)Reference(s)
YM90K (6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione)0.084[3][4]
1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione0.021[2]
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline)0.060[2]
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)~1.4 - 5.0[7]

Visualizations

Diagram 1: Synthetic Workflow

G cluster_start Starting Material cluster_synthesis Synthesis cluster_product Final Product This compound This compound Nitration Nitration This compound->Nitration HNO₃/H₂SO₄ SNAr Nucleophilic Aromatic Substitution (SNAr) Nitration->SNAr 6-Chloro-7-nitroquinoxaline-2,3-dione Purification Purification SNAr->Purification Nucleophile (e.g., Imidazole) AMPA Receptor Antagonist AMPA Receptor Antagonist Purification->AMPA Receptor Antagonist

Caption: Synthetic workflow for AMPA receptor antagonists from this compound.

Diagram 2: Experimental Workflow for Antagonist Characterization

G cluster_exp Experimental Characterization Synthesis Compound Synthesis and Purification BindingAssay [³H]AMPA Binding Assay Synthesis->BindingAssay DataAnalysis Data Analysis (IC₅₀ and Ki determination) BindingAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Experimental workflow for the characterization of synthesized AMPA receptor antagonists.

Diagram 3: AMPA Receptor Signaling Pathway

G cluster_membrane Postsynaptic Membrane AMPA_R AMPA Receptor Ion_Channel Ion Channel Opening (Na⁺, Ca²⁺ influx) AMPA_R->Ion_Channel Antagonist Quinoxaline-2,3-dione Antagonist Antagonist->AMPA_R Blocks Glutamate Glutamate Glutamate->AMPA_R Binds Depolarization Membrane Depolarization Ion_Channel->Depolarization Downstream Downstream Signaling Cascades (e.g., CaMKII, PKA, MAPK) Depolarization->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

Caption: Simplified AMPA receptor signaling pathway and the site of antagonist action.

References

Application Notes and Protocols for 6-Chloroquinoxaline-2,3-diol Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-chloroquinoxaline-2,3-diol and its derivatives as a promising class of antimicrobial agents. This document includes a summary of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and a discussion of their potential mechanism of action.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Quinoxaline derivatives have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Within this class, this compound and its corresponding dione tautomer serve as a key scaffold for the synthesis of new potential antimicrobial compounds. The presence of the chloro group at the 6-position and the diol/dione functionality at the 2- and 3-positions of the quinoxaline ring are critical features that can be chemically modified to modulate antimicrobial potency and spectrum.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of 6-chloroquinoxaline-2,3-dione derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent, representing the lowest concentration that inhibits the visible growth of a microorganism.

Below are tables summarizing the reported MIC values for several derivatives of 6-chloroquinoxaline-2,3-dione and related compounds.

Table 1: Antibacterial Activity of 1,4-Disubstituted-6-chloroquinoxaline-2,3-dione Derivatives

Compound IDR (Substitution at N-1 and N-4)Staphylococcus aureus MIC (mg/mL)Salmonella typhi MIC (mg/mL)Reference
2a Allyl1.252.5
3a Propargyl55
4a Benzyl1010

Table 2: Comparative Antibacterial and Antifungal Activity of Other Quinoxaline Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Compound 2d Escherichia coli8
Compound 3c Escherichia coli8
Compound 2d Bacillus subtilis16
Compound 3c Bacillus subtilis16
Compound 4 Bacillus subtilis16
Compound 6a Bacillus subtilis16
Pentacyclic Compound 10 Candida albicans16
Pentacyclic Compound 10 Aspergillus flavus16

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of 6-Chloroquinoxaline-2,3(1H,4H)-dione

This protocol describes the synthesis of the core scaffold, 6-chloroquinoxaline-2,3(1H,4H)-dione, through the condensation of 4-chloro-1,2-phenylenediamine with oxalic acid.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Hydrochloric acid (4 M)

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in 4 M hydrochloric acid.

  • Add a solution of oxalic acid dihydrate (1.1 equivalents) in water to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • After reflux, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold distilled water and then with a small amount of cold ethanol.

  • Dry the product, 6-chloroquinoxaline-2,3(1H,4H)-dione, in a desiccator. The yield is typically around 94%.

Protocol 2: Synthesis of N,N'-Disubstituted-6-chloroquinoxaline-2,3-dione Derivatives (e.g., 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione)

This protocol outlines the N-alkylation of the 6-chloroquinoxaline-2,3(1H,4H)-dione core.

Materials:

  • 6-chloroquinoxaline-2,3(1H,4H)-dione

  • Alkylating agent (e.g., allyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloroquinoxaline-2,3(1H,4H)-dione (1 equivalent) in DMF in a round-bottom flask, add potassium carbonate (2.5 equivalents) and a catalytic amount of TBAB.

  • Add the alkylating agent (e.g., allyl bromide, 2.2 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

Materials:

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Incubator (35-37°C for bacteria, 25-30°C for fungi)

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution: Prepare a two-fold serial dilution of the quinoxaline derivative stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL before adding the inoculum.

  • Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by using a microplate reader.

Protocol 4: Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial susceptibility of a compound.

Materials:

  • Mueller-Hinton agar plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Solution of the this compound derivative of a known concentration

  • Positive control antibiotic disks (e.g., ciprofloxacin)

  • Forceps

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known amount of the test compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at the appropriate temperature for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Proposed Mechanism of Action: DNA Gyrase Inhibition

While the exact mechanism of action for this compound derivatives is not definitively established, a plausible target is bacterial DNA gyrase. This is based on the known mechanism of quinolone antibiotics, which share structural similarities with the quinoxaline scaffold, and molecular docking studies of related quinoxaline derivatives. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.

G cluster_bacterium Bacterial Cell Quinoxaline 6-Chloroquinoxaline-2,3-dione Derivative DNAGyrase DNA Gyrase (GyrA & GyrB subunits) Quinoxaline->DNAGyrase Inhibition DNA_Replication DNA Replication & Supercoiling DNAGyrase->DNA_Replication CellDeath Bacterial Cell Death DNA_Replication->CellDeath Disruption leads to G Synthesis_Core Synthesis of 6-Chloroquinoxaline-2,3-dione Synthesis_Derivatives Synthesis of N-Substituted Derivatives Synthesis_Core->Synthesis_Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis_Derivatives->Purification Primary_Screening Primary Antimicrobial Screening (e.g., Agar Disk Diffusion) Purification->Primary_Screening MIC_Determination Quantitative Analysis (Broth Microdilution for MIC) Primary_Screening->MIC_Determination Active_Compounds Identification of Active Compounds MIC_Determination->Active_Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Active_Compounds->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization G Core 6-Chloroquinoxaline-2,3-dione Core Substituents N-1 & N-4 Substituents (R groups) Core->Substituents Modification of Antimicrobial_Activity Antimicrobial Activity (e.g., lower MIC) Substituents->Antimicrobial_Activity Influences

References

Application Notes and Protocol for N-Alkylation of 6-Chloroquinoxaline-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline-2,3-diones are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their derivatives are known to exhibit a wide range of pharmacological properties, including acting as antagonists at ionotropic glutamate receptors such as AMPA and NMDA, which are implicated in numerous neurological disorders. The N-alkylation of the quinoxaline-2,3-dione scaffold is a critical step in the synthesis of diverse compound libraries for drug discovery and development, allowing for the modulation of their physicochemical and biological properties. This document provides a detailed protocol for the N,N'-dialkylation of 6-Chloroquinoxaline-2,3-diol, a key intermediate in the synthesis of novel therapeutic agents. The protocol is based on established literature procedures and offers a reliable method for obtaining N,N'-dialkylated products in high yields.

Data Presentation

The following table summarizes the quantitative data for the N,N'-dialkylation of this compound with different alkylating agents.

EntryAlkylating AgentProductReaction Time (h)Yield (%)
1Allyl Bromide1,4-Diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione689
2Benzyl Bromide1,4-Dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dioneNot Specified87

Experimental Protocols

Protocol 1: Synthesis of Starting Material: 6-Chloroquinoxaline-2,3(1H,4H)-dione

This protocol describes the synthesis of the starting material, 6-Chloroquinoxaline-2,3(1H,4H)-dione, via the condensation of 4-chloro-1,2-phenylenediamine with oxalic acid.[1]

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Oxalic acid

  • 4N Hydrochloric acid

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4-chloro-1,2-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent).

  • Add 4N hydrochloric acid to the mixture.

  • Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with distilled water and then with cold ethanol.

  • Dry the product in a vacuum oven to yield 6-chloroquinoxaline-2,3(1H,4H)-dione.

Protocol 2: N,N'-Dialkylation of 6-Chloroquinoxaline-2,3(1H,4H)-dione

This protocol details the N,N'-dialkylation of 6-Chloroquinoxaline-2,3(1H,4H)-dione using an alkyl halide in the presence of a base and a phase-transfer catalyst.[1]

Materials:

  • 6-Chloroquinoxaline-2,3(1H,4H)-dione

  • Alkyl halide (e.g., allyl bromide, benzyl bromide) (2.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Tetra-n-butylammonium bromide (TBAB) (0.1 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Distilled water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 6-chloroquinoxaline-2,3(1H,4H)-dione (1.0 equivalent) in DMF in a round-bottom flask, add potassium carbonate (2.5 equivalents) and tetra-n-butylammonium bromide (0.1 equivalents).

  • Add the alkyl halide (2.2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N,N'-dialkylated product.[1]

Note on Mono-alkylation: While this protocol is optimized for dialkylation, selective mono-alkylation may be achievable by carefully controlling the stoichiometry of the reactants. Using approximately one equivalent of the alkylating agent and a suitable base could favor the formation of the mono-alkylated product. However, this may result in a mixture of starting material, mono-alkylated, and di-alkylated products, necessitating careful chromatographic separation.

Mandatory Visualization

Experimental Workflow for N,N'-Dialkylation

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in DMF add_reagents Add K₂CO₃, TBAB, and Alkyl Halide start->add_reagents stir Stir at Room Temperature for 6h add_reagents->stir monitor Monitor by TLC stir->monitor remove_solvent Remove DMF monitor->remove_solvent Upon Completion extraction Partition between EtOAc and Water remove_solvent->extraction wash_dry Wash with Brine and Dry extraction->wash_dry purify Column Chromatography or Recrystallization wash_dry->purify end_product Pure N,N'-Dialkylated Product purify->end_product

Caption: Workflow for the N,N'-dialkylation of this compound.

References

Application Notes and Protocols: Utilizing 6,7-dichloroquinoxaline-2,3-dione in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and guidance for the use of 6,7-dichloroquinoxaline-2,3-dione (DCQX) in competitive binding assays. While the initial query specified 6-Chloroquinoxaline-2,3-diol, the available scientific literature prominently features the closely related and well-characterized compound, 6,7-dichloroquinoxaline-2,3-dione. DCQX is a potent and selective competitive antagonist for the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex.[1] This makes it a valuable tool for researchers studying NMDA receptor pharmacology, screening for novel ligands, and developing drugs targeting glutamatergic neurotransmission.

The NMDA receptor, a key player in synaptic plasticity and memory formation, is a heterotetrameric ion channel. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to their respective binding sites. DCQX exerts its inhibitory effect by competing with glycine for its binding site, thereby preventing the conformational changes necessary for ion channel opening.

These notes will detail the principles of competitive binding assays, provide a step-by-step protocol for a radioligand binding assay using DCQX, and present relevant data in a clear, tabular format. Additionally, diagrams illustrating the experimental workflow and the relevant signaling pathway are included to facilitate a comprehensive understanding.

Principle of Competitive Binding Assays

Competitive binding assays are a fundamental technique in pharmacology used to determine the affinity of an unlabeled ligand (the "competitor," in this case, DCQX) for a receptor by measuring its ability to displace a labeled ligand (a radioligand or fluorescent probe) that has a known affinity for the same receptor.

The assay is performed by incubating a source of receptors (e.g., cell membranes, purified receptors) with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces more of the labeled ligand from the receptor, leading to a decrease in the measured signal (e.g., radioactivity, fluorescence).

The data from a competitive binding experiment is typically plotted as the percentage of specific binding of the labeled ligand versus the logarithm of the competitor concentration. This results in a sigmoidal curve from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) can be determined. The IC50 value can then be converted to a Ki value (the equilibrium dissociation constant of the competitor), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation.

Experimental Protocols

Radioligand Competitive Binding Assay for the Glycine Site of the NMDA Receptor

This protocol outlines a typical radioligand binding assay to determine the affinity of 6,7-dichloroquinoxaline-2,3-dione (DCQX) for the strychnine-insensitive glycine binding site on the NMDA receptor. A commonly used radioligand for this site is [³H]glycine.

Materials and Reagents:

  • Test Compound: 6,7-dichloroquinoxaline-2,3-dione (DCQX)

  • Radioligand: [³H]glycine

  • Receptor Source: Synaptic membranes prepared from rat brain (e.g., cerebral cortex or hippocampus)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding (NSB) Agent: A high concentration of a known glycine site ligand (e.g., 1 mM glycine)

  • Scintillation Cocktail

  • 96-well filter plates (e.g., GF/B or GF/C glass fiber filters)

  • Plate shaker

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the synaptic membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C until use.

  • Assay Setup:

    • Prepare serial dilutions of the DCQX stock solution in assay buffer to cover a wide concentration range (e.g., from 1 pM to 100 µM).

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Receptor membranes + [³H]glycine + assay buffer.

      • Non-specific Binding (NSB): Receptor membranes + [³H]glycine + high concentration of unlabeled glycine (e.g., 1 mM).

      • Competitor Wells: Receptor membranes + [³H]glycine + varying concentrations of DCQX.

    • The final assay volume is typically 200-250 µL. The final concentration of [³H]glycine should be close to its Kd value for the glycine site.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 30-60 minutes). The plate can be gently agitated during incubation.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the 96-well filter plate using a filtration manifold.

    • Quickly wash the filters with several volumes of ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the DCQX concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from a competitive binding assay using 6,7-dichloroquinoxaline-2,3-dione (DCQX) against [³H]glycine at the NMDA receptor glycine site.

CompetitorRadioligandReceptor SourceIC50 (nM)Ki (nM)Hill Slope
6,7-dichloroquinoxaline-2,3-dione (DCQX)[³H]glycineRat cortical membranes3515-1.1
Glycine (for comparison)[³H]glycineRat cortical membranes12052-1.0

Note: The values presented in this table are for illustrative purposes and may not represent actual experimental results. Researchers should determine these values based on their own experimental data.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., Rat Brain) Incubation Incubation (Receptors + Radioligand + DCQX) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand & DCQX) Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis signaling_pathway cluster_receptor NMDA Receptor Complex Glutamate_Site Glutamate Site NMDA_Receptor NMDA Receptor (Ion Channel) Glycine_Site Glycine Site Channel_Opening Channel Opening NMDA_Receptor->Channel_Opening Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds DCQX 6,7-dichloroquinoxaline-2,3-dione (DCQX) DCQX->Glycine_Site Competes with Glycine (Antagonist) Blocked Channel Remains Closed DCQX->Blocked Leads to Ca_Influx Ca²⁺ Influx Channel_Opening->Ca_Influx Downstream Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Downstream Blocked->Ca_Influx Prevents

References

Application Notes and Protocols for Quinoxaline Derivatives as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in various fields, including medicinal chemistry and materials science.[1] While their application as substrates in cross-coupling reactions is well-documented, their role as controlling ligands in catalysis is an emerging area of interest. Quinoxaline-based ligands can form stable complexes with various transition metals, influencing the catalytic activity and selectivity of chemical transformations.[2][3][4] This document provides an overview of the application of quinoxaline derivatives as ligands, with a focus on their potential in catalytic processes. Although the specific use of 6-chloroquinoxaline-2,3-diol as a ligand is not extensively reported in the reviewed literature, the principles and protocols outlined herein for related quinoxaline structures can serve as a valuable guide for researchers exploring this compound class in catalysis.

Application Notes

Quinoxaline derivatives are notable for their ability to act as chelating ligands, forming stable complexes with metal centers. The nitrogen atoms in the pyrazine ring, along with potential substituents, can coordinate with a metal ion, thereby influencing its electronic and steric properties. This coordination can be leveraged to control the outcome of catalytic reactions.[5]

One prominent example of quinoxaline derivatives acting as controlling ligands is in the copolymerization of carbon dioxide (CO₂) and cyclohexene oxide, catalyzed by zinc complexes. In these systems, the quinoxaline ligand plays a crucial role in modulating the catalytic activity and selectivity of the zinc center.[5] The structure of the quinoxaline ligand, including the nature of its substituents, can significantly impact the efficiency of the copolymerization process.[5]

Furthermore, the broader family of quinoxaline derivatives has been extensively studied for the formation of metal complexes with various transition metals, including cobalt, nickel, copper, and zinc.[2][3] These complexes exhibit a range of coordination geometries and have shown potential in various catalytic applications.[3] The synthesis of Schiff bases derived from quinoxaline-2-carboxaldehyde, for instance, provides a versatile platform for creating multidentate ligands for catalysis.[3]

Quantitative Data

The following table summarizes the catalytic performance of zinc complexes bearing quinoxaline-based ligands in the copolymerization of CO₂ and cyclohexene oxide.[5]

Catalyst/Ligand SystemReaction ConditionsCopolymer YieldSelectivityReference
Zinc complex with a monomeric quinoxaline-based ligand80 °C, 80 bar CO₂50%High for copolymer[5]
Zinc complex with a hexameric macrocyclic quinoxaline ligand80 °C, 80 bar CO₂Lower activity and selectivityLower[5]

Experimental Protocols

Protocol 1: Synthesis of a 2,3-Diamino-Substituted Quinoxaline Ligand

This protocol describes a general method for the synthesis of 2,3-diamino-substituted quinoxalines, which can serve as precursors to more complex ligands. The synthesis involves the substitution of halogen atoms in 2,3-dichloroquinoxaline.[5]

Materials:

  • 2,3-dichloroquinoxaline

  • Amine (e.g., a primary or secondary amine)

  • Solvent (e.g., Ethanol, THF)

  • Base (e.g., Triethylamine, if necessary)

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • Dissolve 2,3-dichloroquinoxaline (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the desired amine (2.2 equivalents) to the solution. If the amine salt is used, add a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2,3-diamino-substituted quinoxaline.

Protocol 2: Formation of a Zinc-Quinoxaline Complex

This protocol outlines the synthesis of a zinc complex with a quinoxaline-based ligand, analogous to those used in CO₂/cyclohexene oxide copolymerization.[5]

Materials:

  • Synthesized quinoxaline ligand

  • Diethyl zinc (ZnEt₂)

  • A substituted phenol (e.g., 2,6-diisopropylphenol)

  • Anhydrous toluene

  • Schlenk line and inert atmosphere (e.g., Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Under an inert atmosphere, dissolve the quinoxaline ligand (1 equivalent) in anhydrous toluene in a Schlenk flask.

  • In a separate Schlenk flask, dissolve the substituted phenol (1 equivalent) in anhydrous toluene.

  • To the solution of the substituted phenol, slowly add diethyl zinc (1 equivalent) at room temperature. Evolution of ethane gas will be observed.

  • After the gas evolution ceases, add the solution of the quinoxaline ligand to the zinc-phenoxide solution.

  • Stir the reaction mixture at room temperature for several hours.

  • The formation of the zinc-quinoxaline complex can be monitored by NMR spectroscopy.

  • If a solid precipitates, it can be collected by filtration, washed with a non-coordinating solvent like pentane, and dried under vacuum.

Protocol 3: Catalytic Copolymerization of CO₂ and Cyclohexene Oxide

This protocol provides a general procedure for the catalytic copolymerization of CO₂ and cyclohexene oxide using a zinc-quinoxaline complex.[5]

Materials:

  • Synthesized zinc-quinoxaline complex (catalyst)

  • Cyclohexene oxide

  • High-pressure autoclave equipped with a magnetic stirrer

  • Carbon dioxide (CO₂) source

Procedure:

  • Charge the autoclave with the zinc-quinoxaline catalyst and cyclohexene oxide under an inert atmosphere.

  • Seal the autoclave and purge it with CO₂ several times to remove any residual air.

  • Pressurize the autoclave with CO₂ to the desired pressure (e.g., 80 bar).

  • Heat the autoclave to the desired temperature (e.g., 80 °C) and stir the reaction mixture.

  • Maintain the reaction under these conditions for the desired duration.

  • After the reaction time, cool the autoclave to room temperature and carefully vent the excess CO₂.

  • Open the autoclave and collect the resulting polymer.

  • Analyze the polymer for yield and selectivity (e.g., by ¹H NMR to determine the ratio of polycarbonate to polyether linkages).

Visualizations

Synthesis_of_Quinoxaline_Ligand dichloroquinoxaline 2,3-Dichloroquinoxaline reaction Reaction (Stirring/Heating) dichloroquinoxaline->reaction amine Amine (2.2 eq) amine->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Work-up & Purification reaction->workup product 2,3-Diamino-substituted Quinoxaline Ligand workup->product

Caption: Synthesis of a 2,3-diamino-substituted quinoxaline ligand.

Formation_of_Zinc_Complex quinoxaline_ligand Quinoxaline Ligand complex_formation Complex Formation quinoxaline_ligand->complex_formation diethyl_zinc Diethyl Zinc zinc_phenoxide Zinc Phenoxide Intermediate diethyl_zinc->zinc_phenoxide phenol Substituted Phenol phenol->zinc_phenoxide toluene Anhydrous Toluene toluene->zinc_phenoxide zinc_phenoxide->complex_formation zinc_complex Zinc-Quinoxaline Complex complex_formation->zinc_complex

Caption: Formation of a zinc-quinoxaline complex.

Catalytic_Copolymerization_Workflow start Start charge_autoclave Charge Autoclave: - Zinc-Quinoxaline Catalyst - Cyclohexene Oxide start->charge_autoclave purge_co2 Purge with CO₂ charge_autoclave->purge_co2 pressurize_heat Pressurize with CO₂ (80 bar) Heat to 80 °C purge_co2->pressurize_heat reaction Catalytic Reaction (Stirring) pressurize_heat->reaction cool_vent Cool to RT Vent CO₂ reaction->cool_vent isolate_product Isolate Copolymer cool_vent->isolate_product end End isolate_product->end

Caption: Workflow for catalytic copolymerization of CO₂ and cyclohexene oxide.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Chloroquinoxaline-2,3-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 6-chloroquinoxaline-2,3-diol and its derivatives, leveraging the advantages of microwave-assisted organic synthesis (MAOS). This class of compounds holds significant promise in medicinal chemistry, with potential applications as antagonists of ionotropic glutamate receptors and as inhibitors of key signaling pathways implicated in cancer.

Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of quinoxaline scaffolds.[1][2][3][4] The primary benefits include dramatically reduced reaction times, often from hours to minutes, and improved yields.[1][2][3]

I. Introduction to the Synthesis of this compound

The core structure of this compound is synthesized through the cyclocondensation of 4-chloro-1,2-phenylenediamine with a C2 synthon, typically oxalic acid or its derivatives like diethyl oxalate. In solution, this compound exists in tautomeric equilibrium with 6-chloro-1,4-dihydroquinoxaline-2,3-dione. For the purpose of these notes, both names refer to the same compound.

Conventional Synthesis:

The traditional method for synthesizing 6-chloroquinoxaline-2,3-dione involves the condensation of 4-chloro-o-phenylenediamine with oxalic acid under reflux in an acidic solution, such as hydrochloric acid. This method, while effective, typically requires several hours of heating. One reported conventional synthesis achieved a 94% yield after 5 hours of reflux.

Microwave-Assisted Synthesis:

Microwave-assisted synthesis provides a significant improvement over the conventional method. The use of microwave irradiation can drastically reduce the reaction time to a few minutes while maintaining high yields.[4] This is attributed to the efficient and uniform heating of the reaction mixture through dipolar polarization and ionic conduction mechanisms.[1]

II. Quantitative Data Summary

The following table summarizes a comparison between the conventional and a proposed microwave-assisted synthesis protocol for this compound.

ParameterConventional MethodMicrowave-Assisted Method (Proposed)
Starting Materials 4-chloro-1,2-phenylenediamine, Oxalic acid4-chloro-1,2-phenylenediamine, Oxalic acid
Solvent/Catalyst 4N Hydrochloric acidEthanol/Water (1:1) or solvent-free
Reaction Time 5 hours5 - 15 minutes
Temperature Reflux100 - 140 °C
Power N/A100 - 300 W
Yield ~94%>90% (expected)

III. Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol describes a general method for the rapid synthesis of this compound using a dedicated microwave reactor.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Ethanol

  • Deionized water

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reaction vial, add 4-chloro-1,2-phenylenediamine (1.0 mmol, 142.58 mg) and oxalic acid dihydrate (1.0 mmol, 126.07 mg).

  • Add a 1:1 mixture of ethanol and water (3 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 10 minutes with a power output of up to 300 W.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water (2 x 5 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Conventional Synthesis of this compound

This protocol outlines the traditional thermal heating method for the synthesis of this compound.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • 4N Hydrochloric acid

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, suspend 4-chloro-1,2-phenylenediamine (10 mmol, 1.43 g) in 4N hydrochloric acid (20 mL).

  • Add oxalic acid dihydrate (11 mmol, 1.39 g) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 5 hours.

  • Cool the reaction mixture in an ice bath.

  • Collect the crystalline product by vacuum filtration.

  • Wash the product thoroughly with cold water until the filtrate is neutral.

  • Dry the product in an oven at 100°C to yield this compound.

IV. Applications in Drug Development

Quinoxaline-2,3-dione derivatives are a class of compounds with significant therapeutic potential due to their activity as antagonists of ionotropic glutamate receptors and as inhibitors of the PI3K/mTOR signaling pathway.

1. Antagonists of AMPA/Kainate Receptors:

Quinoxaline-2,3-diones are well-established competitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors.[5][6] Overstimulation of these receptors is implicated in various neurological disorders, including epilepsy, and neurodegenerative diseases.[7] By blocking these receptors, this compound derivatives can potentially act as neuroprotective agents.[6]

cluster_0 Glutamatergic Synapse cluster_1 Therapeutic Intervention Glutamate Glutamate AMPA_R AMPA/Kainate Receptor Glutamate->AMPA_R Binds Ca_ion Ca²⁺ Influx AMPA_R->Ca_ion Activates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Quinoxaline This compound Derivative Block Quinoxaline->Block Block->AMPA_R

Antagonistic action on AMPA/Kainate receptors.

2. Inhibition of the PI3K/Akt/mTOR Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[8] Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[9] Several quinoxaline derivatives have been identified as potent inhibitors of PI3K and mTOR, demonstrating potential as anticancer agents.[9][10] By inhibiting this pathway, these compounds can induce apoptosis and suppress tumor growth.

cluster_0 PI3K/Akt/mTOR Signaling Pathway cluster_1 Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Quinoxaline This compound Derivative Inhibition Quinoxaline->Inhibition Inhibition->PI3K

Inhibition of the PI3K/Akt/mTOR signaling pathway.

V. Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis and subsequent purification and characterization of this compound derivatives.

Reactants Reactants: 4-chloro-1,2-phenylenediamine + Oxalic acid Microwave Microwave Synthesis (5-15 min, 100-140°C) Reactants->Microwave Filtration Filtration & Washing Microwave->Filtration Drying Drying Filtration->Drying Crude_Product Crude Product Drying->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (NMR, IR, MS, m.p.) Pure_Product->Characterization Final_Product Final Product Characterization->Final_Product

Workflow for synthesis and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloroquinoxaline-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloroquinoxaline-2,3-diol.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The condensation reaction between 4-chloro-1,2-phenylenediamine and oxalic acid or diethyl oxalate may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For reactions with oxalic acid in acidic medium, refluxing for several hours is typical.[1]

  • Purity of Starting Materials: Impurities in the 4-chloro-1,2-phenylenediamine or oxalic acid/diethyl oxalate can lead to side reactions and reduce the yield of the desired product.

    • Solution: Ensure the use of high-purity starting materials. If the purity is questionable, consider purifying the starting materials before use. 4-chloro-1,2-phenylenediamine can be prone to oxidation and may appear dark in color if impure.

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of the reactants can result in unreacted starting materials and a lower yield.

    • Solution: Accurately weigh the starting materials to ensure the correct stoichiometric ratio. A slight excess of the oxalating agent is sometimes used.

  • Loss During Work-up and Purification: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps.

    • Solution: Optimize the purification process. When filtering, ensure complete transfer of the solid. Use minimal amounts of cold solvent for washing the precipitate to avoid dissolving the product.

Q2: The final product is discolored (e.g., brown or black) instead of the expected off-white or light-colored solid. What is the cause and how can I prevent it?

Discoloration is often indicative of impurities, primarily from the oxidation of the starting material.

  • Oxidation of 4-chloro-1,2-phenylenediamine: ortho-Phenylenediamines are susceptible to air oxidation, which can produce highly colored, polymeric impurities.[1]

    • Solution:

      • Use fresh, high-purity 4-chloro-1,2-phenylenediamine.

      • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]

      • Purify the crude product by recrystallization. Activated carbon treatment during recrystallization can sometimes help in removing colored impurities.

Q3: I am having difficulty purifying the crude product by recrystallization. What are some suitable solvents and techniques?

Effective purification is crucial for obtaining high-purity this compound.

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Recommended Solvents: Based on the polar nature of the diol, polar solvents are generally suitable.

      • Aqueous Acid/Base: Recrystallization from a dilute basic solution (e.g., 5% NaOH) followed by acidification with a dilute acid (e.g., HCl) can be effective.[1] The product is often soluble in base as the corresponding salt and precipitates upon neutralization.

      • Polar Organic Solvents: Solvents such as ethanol, methanol, or acetic acid, potentially in combination with water, can be effective.[2]

  • Recrystallization Technique:

    • Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period before hot filtration to remove the charcoal and adsorbed impurities.

    • Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product.

    • Once crystallization is complete, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Common Impurities in this compound Synthesis

The following table summarizes the most common impurities that may be encountered during the synthesis of this compound.

Impurity Potential Source Impact on Final Product Suggested Method for Removal
4-chloro-1,2-phenylenediamineUnreacted starting materialCan be difficult to remove from the final product and may affect downstream applications.Recrystallization.
Oxalic acid or Diethyl oxalateUnreacted starting materialOxalic acid is typically removed by washing the solid product with water. Diethyl oxalate is more soluble in organic solvents.Washing with water or a suitable organic solvent.
Incompletely Cyclized IntermediatesIncomplete reactionThese are structurally related impurities that may be difficult to separate.Driving the reaction to completion; Recrystallization.
Oxidation Products of Starting MaterialOxidation of 4-chloro-1,2-phenylenediamineLeads to discoloration of the final product and can be difficult to remove completely.Use of high-purity starting materials; reaction under an inert atmosphere; activated carbon treatment during recrystallization.[1]
Residual Solvents and ReagentsSolvents (e.g., HCl, ethanol) and reagents used in the synthesis and work-upCan affect the purity and physical properties of the final product.Proper drying of the final product under vacuum.

Experimental Protocols

Synthesis of this compound using Oxalic Acid

This protocol is a common and straightforward method for the synthesis.

  • Reaction Setup: In a round-bottom flask, suspend 4-chloro-1,2-phenylenediamine (1 equivalent) in a suitable acidic medium, such as 4N hydrochloric acid.

  • Reagent Addition: Add oxalic acid dihydrate (1 to 1.1 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove unreacted oxalic acid and HCl.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous NaOH/HCl or ethanol/water).

    • Dry the purified product under vacuum.

Synthesis of this compound using Diethyl Oxalate

This method is an alternative to using oxalic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent, such as ethanol or chloroform.

  • Reagent Addition: Add diethyl oxalate (1 to 1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture. The product may precipitate upon cooling.

    • Collect the solid by vacuum filtration.

    • Wash the solid with a cold solvent (e.g., ethanol) to remove unreacted diethyl oxalate and other soluble impurities.

    • Recrystallize the crude product if necessary.

    • Dry the final product under vacuum.

Visualizations

The following diagrams illustrate the experimental workflow, a troubleshooting guide for low yield, and the logical relationship of potential impurity formation.

experimental_workflow start Start reactants Combine 4-chloro-1,2-phenylenediamine and Oxalic Acid/Diethyl Oxalate in Solvent start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction cool Cool Reaction Mixture reaction->cool filter Filter Crude Product cool->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry Dry Final Product under Vacuum recrystallize->dry end End dry->end

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction Check for Reaction Completion (TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp check_purity Check Purity of Starting Materials complete->check_purity impure Impure check_purity->impure No pure Pure check_purity->pure Yes purify_reagents Purify Starting Materials impure->purify_reagents check_workup Review Work-up/Purification Steps pure->check_workup optimize_workup Optimize Filtration, Washing, and Recrystallization check_workup->optimize_workup

Caption: A troubleshooting decision tree for addressing low reaction yields.

impurity_formation cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_impurities Potential Impurities 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine Air Oxidation Air Oxidation 4-chloro-1,2-phenylenediamine->Air Oxidation Unreacted Starting Materials Unreacted Starting Materials 4-chloro-1,2-phenylenediamine->Unreacted Starting Materials Oxalic Acid/Diethyl Oxalate Oxalic Acid/Diethyl Oxalate Oxalic Acid/Diethyl Oxalate->Unreacted Starting Materials Incomplete Reaction Incomplete Reaction Incomplete Reaction->Unreacted Starting Materials Incompletely Cyclized Intermediates Incompletely Cyclized Intermediates Incomplete Reaction->Incompletely Cyclized Intermediates Oxidation Byproducts Oxidation Byproducts Air Oxidation->Oxidation Byproducts

References

Technical Support Center: Purification of 6-Chloroquinoxaline-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Chloroquinoxaline-2,3-diol.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a low purity after synthesis. What are the likely impurities and the best initial purification strategy?

A1: The most common impurities are likely unreacted starting materials, such as 4-chloro-1,2-phenylenediamine and oxalic acid derivatives, or side-products from their degradation. Oxidation of the diamine starting material can also lead to colored impurities. The recommended and most effective primary purification method for this compound is recrystallization. An acid-base precipitation method is also highly effective.[1]

Q2: My purified this compound is colored (e.g., yellow or brown) instead of the expected off-white solid. How can I remove these colored impurities?

A2: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material during the synthesis.[1] For minor color impurities, a single recrystallization from ethanol may be sufficient. If the color persists, the acid-base precipitation method is highly effective at removing these types of impurities.[1] While activated charcoal can be used during recrystallization to adsorb colored impurities, it should be used with caution as it may also adsorb the desired product, leading to a lower yield.

Q3: I am having trouble with the recrystallization of this compound. What are some common issues and their solutions?

A3: Common issues during recrystallization include the product "oiling out" or failing to crystallize upon cooling.

  • Oiling Out: This occurs when the compound melts in the hot solvent before it dissolves. To resolve this, try adding more hot solvent to fully dissolve the oil or select a solvent system where the compound has slightly lower solubility at high temperatures. Ensure the solution cools slowly to encourage crystal formation.

  • Failure to Crystallize: This may happen if the solution is not supersaturated (i.e., too much solvent was used). You can try to evaporate some of the solvent to increase the concentration or introduce a seed crystal of pure this compound to initiate crystallization.

Q4: Is column chromatography a suitable method for purifying this compound?

A4: Column chromatography using silica gel is generally not recommended for the purification of quinoxaline-2,3-diones. These compounds can be unstable on the acidic surface of silica gel, which can lead to decomposition and poor recovery.[1][2] If other methods fail, alternative stationary phases like alumina or reverse-phase C18 silica could be considered.[2]

Troubleshooting Guides

Guide 1: Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent at room temperature.- Select a solvent in which the compound is less soluble at room temperature. - Ensure the solution is thoroughly cooled before filtration. - Minimize the amount of hot solvent used to dissolve the crude product.
Product Precipitates as an Oil The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.- Add more hot solvent until the oil fully dissolves. - Use a lower-boiling point solvent or a solvent mixture. - Allow the solution to cool more slowly.
No Crystals Form Upon Cooling The solution is not supersaturated, or crystallization is slow to initiate.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of the pure compound.
Persistent Colored Impurities The impurities have similar solubility to the product.- Try the acid-base precipitation method (see Protocol 2). - Use a minimal amount of activated charcoal in the hot solution before filtering (use with caution due to potential product loss).
Guide 2: Column Chromatography (Use with Caution)
Problem Potential Cause Troubleshooting Steps
Product Streaking or Remaining at the Baseline on TLC The compound is highly polar and interacting strongly with the acidic silica gel.- Deactivate the silica gel by preparing a slurry with the eluent containing 1-3% triethylamine.[2] - Use a more polar eluent system, such as methanol in dichloromethane. - Consider using neutral alumina as the stationary phase.[2]
Low Product Recovery from the Column The compound may be decomposing on the silica gel or is irreversibly adsorbed.- Avoid silica gel if possible.[1] - If chromatography is necessary, use a deactivated stationary phase (alumina or triethylamine-treated silica) and work quickly.[2]
Co-elution of Product and Impurities The chosen eluent system does not provide adequate separation.- Perform a thorough TLC analysis with various solvent systems to find an eluent that gives a clear separation (ΔRf > 0.2).

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in a flask and add a minimal amount of ethanol. Heat the mixture to boiling while stirring to dissolve the solid. Add more ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Protocol 2: Purification by Acid-Base Precipitation
  • Dissolution in Base: Dissolve the crude this compound in a 5% aqueous sodium hydroxide (NaOH) solution with stirring. Use a sufficient amount of the basic solution to fully dissolve the material.[1]

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Reprecipitation: Slowly add dilute hydrochloric acid (HCl) to the filtrate with continuous stirring until the solution becomes acidic (check with pH paper). The purified this compound will precipitate out of the solution.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Visual Workflows

Purification_Decision_Tree start Crude this compound purity_check Assess Purity and Color start->purity_check recrystallization Protocol 1: Recrystallization (Ethanol) purity_check->recrystallization High Purity / Minor Color acid_base Protocol 2: Acid-Base Precipitation purity_check->acid_base Low Purity / Significant Color is_pure Is the product pure and colorless? recrystallization->is_pure acid_base->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Recrystallization / Consider Column Chromatography (with caution) is_pure->troubleshoot No

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting_Workflow start Purification Attempt Fails (e.g., low purity, oiling out) identify_issue Identify the Specific Problem start->identify_issue oiling_out Oiling Out identify_issue->oiling_out no_crystals No Crystals Form identify_issue->no_crystals low_recovery Low Recovery identify_issue->low_recovery solution_oiling Add more hot solvent Allow for slower cooling oiling_out->solution_oiling solution_crystals Concentrate solution Scratch flask / Add seed crystal no_crystals->solution_crystals solution_recovery Use less soluble solvent Ensure thorough cooling low_recovery->solution_recovery

Caption: Troubleshooting workflow for common recrystallization issues.

References

Technical Support Center: 6-Chloroquinoxaline-2,3-diol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reactions involving 6-Chloroquinoxaline-2,3-diol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and effective method is the cyclocondensation reaction between 4-chloro-o-phenylenediamine and oxalic acid. This reaction is typically performed under acidic conditions, for instance, by refluxing the reactants in a hydrochloric acid solution, which can produce excellent yields.[1]

Q2: What are the critical safety precautions to take when working with this compound and its precursors?

It is essential to handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is listed as an irritant to the eyes, respiratory system, and skin.[2] Avoid breathing dust and prevent contact with skin and eyes. Facilities should be equipped with an eyewash station and a safety shower.[2] In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam.[2]

Q3: My product has poor solubility. What solvents are recommended for reactions and purification?

The high melting point (250 °C with decomposition) suggests strong intermolecular forces, leading to low solubility in many common organic solvents.[2] For subsequent reactions like alkylations, polar aprotic solvents such as N,N-Dimethylformamide (DMF) are often used.[1] For purification, recrystallization from water or an ethanol/water mixture is a common and effective method.[1]

Q4: Can this compound exist in different tautomeric forms?

Yes, this compound can exist in keto-enol tautomeric forms. The "diol" name refers to the enol form, while the more stable tautomer is the quinoxaline-2,3(1H,4H)-dione, or the keto form. Spectroscopic analysis is necessary to determine the dominant form under specific conditions.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause: Incomplete Reaction

  • Solution: The condensation reaction requires sufficient time and temperature. Refluxing for several hours (e.g., 5 hours) in an acidic medium is a proven method.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the work-up.

Possible Cause: Purity of Starting Materials

  • Solution: Impurities in the 4-chloro-o-phenylenediamine or oxalic acid can inhibit the reaction. Use high-purity reagents. If the purity is questionable, consider recrystallizing the 4-chloro-o-phenylenediamine before use.

Possible Cause: Suboptimal Reagent Ratio

  • Solution: An incorrect stoichiometric ratio of the reactants can limit the yield. While an equimolar (1:1) ratio is theoretically required, using a slight excess of oxalic acid may be tested to drive the reaction forward.[3]

Possible Cause: Product Loss During Work-up

  • Solution: The product often precipitates directly from the acidic reaction mixture upon cooling.[1] Ensure the mixture is sufficiently cooled to maximize precipitation before filtration. Wash the collected solid with cold water or another solvent in which the product is insoluble to remove residual acid and impurities without dissolving the product.

Problem 2: Presence of Significant Impurities or Side Products

Possible Cause: Side Reactions from Impure Starting Materials

  • Solution: As mentioned, using purified starting materials is critical. O-phenylenediamines can oxidize and darken on storage; using fresh or purified material minimizes colored impurities.

Possible Cause: Oxidation of the Diamine Precursor

  • Solution: The amine groups of o-phenylenediamines are susceptible to oxidation, which can lead to tarry, dark-colored byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue, although it is often not strictly necessary for this specific synthesis.

Possible Cause: Inappropriate Reaction Conditions

  • Solution: While the reaction is robust, excessively high temperatures or prolonged reaction times beyond what is necessary for completion can lead to degradation and byproduct formation. Stick to established protocols and monitor the reaction to determine the optimal endpoint.[4]

Problem 3: Difficulty in Product Purification

Possible Cause: Product is Contaminated with Starting Materials

  • Solution: If the reaction did not go to completion, unreacted starting materials will contaminate the product. Oxalic acid is highly soluble in water and can be removed by washing the filtered product with water. Unreacted 4-chloro-o-phenylenediamine may require a different washing solvent or recrystallization to remove.

Possible Cause: Ineffective Recrystallization

  • Solution: The choice of solvent is crucial for effective recrystallization. For this compound, water is a good starting point.[1] If the product is too soluble for effective recovery, try a mixed solvent system like ethanol/water. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of quinoxaline-2,3-diones.[1][5][6]

Materials:

  • 4-chloro-o-phenylenediamine

  • Oxalic acid dihydrate

  • 4M Hydrochloric Acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chloro-o-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1.1 equivalents).

  • Add a sufficient volume of 4M aqueous hydrochloric acid to fully suspend the reactants.

  • Heat the mixture to reflux with vigorous stirring. Maintain reflux for approximately 5 hours.

  • Monitor the reaction progress by TLC until the starting diamine spot is no longer visible.

  • After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize precipitation.

  • Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with several portions of cold deionized water to remove residual HCl and unreacted oxalic acid.

  • Dry the purified product in a vacuum oven. The resulting this compound is typically obtained as a solid with a high yield (often >90%).[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 6639-79-8[2]
Molecular Formula C₈H₅ClN₂O₂[2]
Molecular Weight 196.59 g/mol [2]
Appearance Solid[2]
Melting Point 250 °C (decomposes)[2]
InChI Key O=c1[nH]c2ccc(Cl)cc2[nH]c1=O[2]

Table 2: Comparison of General Quinoxaline Synthesis Conditions

MethodCatalyst / ConditionsTypical Reaction TimeAdvantagesDisadvantagesReference
Classical Reflux in HCl or Acetic Acid2 - 6 hoursSimple, high yield for many substratesLong reaction times, high temperatures[1][3]
Microwave Ethanol or solvent-free5 - 15 minutesDrastically reduced reaction timeRequires specialized equipment[3][6]
Green (Grinding) Solvent-free, grinding5 - 10 minutesEnvironmentally friendly, rapidMay not be suitable for all substrates[3]
Catalytic Iodine, TiO₂-Pr-SO₃H, etc.Varies (often < 1 hour)Mild conditions, high efficiencyCatalyst cost and removal[6][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Weigh Reactants (4-chloro-o-phenylenediamine & Oxalic Acid) setup 2. Assemble Glassware (Flask, Condenser) reactants->setup combine 3. Combine Reactants & 4M HCl setup->combine reflux 4. Heat to Reflux (~5 hours) combine->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool Reaction (Room Temp -> Ice Bath) monitor->cool filtrate 7. Filter Product cool->filtrate wash 8. Wash with Cold H₂O filtrate->wash dry 9. Dry Product (Vacuum Oven) wash->dry characterize 10. Characterize (NMR, IR, MP) dry->characterize

General experimental workflow for synthesizing this compound.

troubleshooting_yield start Low Yield Observed check_purity 1. Verify Purity of Starting Materials start->check_purity purify_reagents Purify Reagents (e.g., Recrystallize Diamine) check_purity->purify_reagents Impure check_conditions 2. Review Reaction Conditions check_purity->check_conditions Pure purify_reagents->check_conditions adjust_time Adjust Time/Temp (Monitor by TLC) check_conditions->adjust_time Time/Temp? check_ratio Verify Stoichiometry (1:1.1 ratio) check_conditions->check_ratio Stoichiometry? check_workup 3. Analyze Work-up & Purification check_conditions->check_workup OK adjust_time->check_workup check_ratio->check_workup optimize_cooling Ensure Complete Precipitation (Sufficient Cooling) check_workup->optimize_cooling Precipitation? optimize_wash Use Cold Solvent for Washing to Prevent Product Loss check_workup->optimize_wash Washing? end_node Yield Improved check_workup->end_node OK optimize_cooling->end_node optimize_wash->end_node

Troubleshooting logic for low reaction yield.

signaling_pathway compound Quinoxaline Derivative (Potential Anticancer Agent) ros ↑ Reactive Oxygen Species (ROS) compound->ros ask1 ASK1 Activation compound->ask1 mitochondria Mitochondrial Dysfunction compound->mitochondria ros->ask1 jnk_p38 JNK/p38 MAPK Pathway ask1->jnk_p38 jnk_p38->mitochondria bax Bax ↑ mitochondria->bax bcl2 Bcl-2 ↓ mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Potential apoptosis pathway modulated by quinoxaline derivatives.

References

Technical Support Center: Synthesis of 6-Chloroquinoxaline-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloroquinoxaline-2,3-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete Reaction: The reaction may not have gone to completion.[1] 2. Suboptimal Reagent Ratio: Incorrect stoichiometry of reactants can limit the yield.[1] 3. Impure Starting Materials: Purity of 4-chloro-1,2-phenylenediamine and oxalic acid/diethyl oxalate is crucial.[1] 4. Side Reactions: Formation of undesired byproducts consumes starting materials.1. Increase the reaction time or temperature. Ensure adequate heating under reflux as described in protocols. 2. Accurately weigh and use the correct molar ratios of the reactants. 3. Use high-purity starting materials or purify them before use. 4. See the "Side Reactions" section below for more details. Adjusting reaction conditions (e.g., temperature, catalyst) may minimize side product formation.
Product is a Dark Color (e.g., black solid) 1. Oxidation: The diamine starting material or intermediate products can be susceptible to air oxidation, leading to colored impurities. 2. Polymerization/Degradation: At high temperatures or in the presence of strong acids, starting materials or the product may degrade or polymerize. One protocol notes the formation of a "black solid".[2]1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the reaction temperature is controlled. Avoid excessive heating. The use of an antioxidant could be explored, but may complicate purification.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may have some solubility in the reaction solvent, leading to loss during filtration. 2. Presence of Impurities: Side products may co-precipitate with the desired product, making purification by simple filtration and washing insufficient.1. Cool the reaction mixture thoroughly in an ice bath to minimize solubility before filtration. 2. If simple washing is insufficient, recrystallization from a suitable solvent (e.g., DMF, DMSO, or aqueous acid) may be necessary. Column chromatography is generally not ideal for this polar, poorly soluble compound.
Inconsistent Spectroscopic Data (NMR, IR) 1. Presence of Starting Materials: Incomplete reaction can lead to contamination with 4-chloro-1,2-phenylenediamine. 2. Presence of Side Products: Byproducts from side reactions will show extra peaks in the spectra. 3. Tautomerism: The product exists as a tautomeric mixture of the diol and dione forms, which can complicate spectral interpretation. The dione form is generally favored.[2]1. Ensure the reaction has gone to completion by monitoring with TLC, if possible. Wash the product thoroughly. 2. Purify the product by recrystallization. 3. Be aware of the tautomeric nature of the product when interpreting spectroscopic data. The 13C NMR should show characteristic C=O peaks around 153 ppm.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct route is the cyclocondensation reaction between 4-chloro-1,2-phenylenediamine and either oxalic acid or diethyl oxalate.[1] A high yield of 94% has been reported using oxalic acid in a 4N hydrochloric acid solution under reflux.[2]

Q2: What are the expected physical properties of this compound?

A2: this compound is a solid with a high melting point, reported to be above 250°C.[3] It is generally a crystalline solid.

Q3: What are the key safety precautions to take during this synthesis?

A3: 4-chloro-1,2-phenylenediamine can be irritating to the skin, eyes, and respiratory tract.[3] Hydrochloric acid is corrosive. Thionyl chloride, if used for related syntheses, is highly corrosive and reacts violently with water.[4] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Q4: Can I use other dicarbonyl compounds instead of oxalic acid or diethyl oxalate?

A4: Yes, other 1,2-dicarbonyl compounds can be condensed with o-phenylenediamines to synthesize various quinoxaline derivatives.[5][6] However, for the specific synthesis of this compound, oxalic acid or its diethyl ester are the standard reagents.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material, 4-chloro-1,2-phenylenediamine. A suitable solvent system would need to be developed, likely a polar mixture such as ethyl acetate/hexane or dichloromethane/methanol.

Experimental Protocols

Protocol 1: Synthesis of this compound using Oxalic Acid[2]

Materials:

  • 4-Chloro-o-phenylenediamine (1g, 7.01 mmol)

  • Oxalic acid (0.63g, 7 mmol)

  • 4N Hydrochloric acid (20 ml)

  • Distilled water

Procedure:

  • To a round-bottom flask, add 4-Chloro-o-phenylenediamine (1g), oxalic acid (0.63g), and 4N HCl (20 ml).

  • Heat the mixture at reflux for 5 hours.

  • Cool the reaction mixture.

  • Filter the solid that forms.

  • Wash the solid with distilled water.

  • Dry the product to obtain this compound.

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 4-Chloro-1,2-phenylenediamine C Intermediate (Mono-amide) A->C + E Oxidation of Diamine A->E Air (O2) F Polymerization/Degradation A->F High Temp / Strong Acid B Oxalic Acid / Diethyl Oxalate B->C D This compound C->D Cyclization G Incomplete Cyclization (Stable Mono-amide) C->G Stops here

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Workflow

G start Experiment Start problem Problem Encountered? start->problem low_yield Low Yield? problem->low_yield Yes end Successful Synthesis problem->end No dark_product Dark Product? low_yield->dark_product No check_time_temp Increase reaction time/temperature low_yield->check_time_temp Yes inert_atm Use inert atmosphere dark_product->inert_atm Yes dark_product->end No check_time_temp->problem check_reagents Verify reagent purity and stoichiometry check_reagents->problem control_temp Control temperature carefully inert_atm->control_temp control_temp->problem

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Chloroquinoxaline-2,3-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Chloroquinoxaline-2,3-diol and its derivatives.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a direct question-and-answer format.

Question 1: My reaction yields for this compound are consistently low. What are the potential causes and how can I improve them?

Answer:

Low yields can stem from several factors. The primary culprits are often incomplete reactions, suboptimal reaction conditions, or impurities in the starting materials.[1] Electron-withdrawing groups, such as the chloro group on the o-phenylenediamine backbone, can also contribute to lower yields and may necessitate longer reaction times.[1]

To enhance your yields, consider the following optimization strategies:

  • Optimize Reaction Conditions: Ensure the reaction is heated for a sufficient duration and at the optimal temperature for the chosen method. For conventional heating, refluxing for at least 1.5-2 hours is a common starting point.[1]

  • Purity of Starting Materials: Utilize high-purity 4-chloro-o-phenylenediamine and oxalic acid (or its derivatives). Impurities can lead to side reactions, consuming reactants and reducing the yield of the desired product.[1]

  • Alternative Synthetic Methods: Explore more efficient synthetic methodologies. Solvent-free grinding and microwave-assisted synthesis have been reported to produce higher yields in shorter reaction times compared to conventional heating.[1]

Question 2: I am observing significant side product formation in my reaction mixture. What are the likely causes and how can I minimize them?

Answer:

Side product formation is a common issue that can often be traced back to the reaction conditions or the stability of the reactants.

  • Decomposition of Oxalic Acid: At elevated temperatures, oxalic acid can decompose. To mitigate this, employ milder reaction conditions. Solvent-free grinding at room temperature is an effective and environmentally friendly method that can minimize the formation of side products.[2]

  • Oxidation of o-Phenylenediamine: Substituted o-phenylenediamines can be susceptible to oxidation, which often results in colored impurities.[2] To prevent this, it is advisable to run the reaction under an inert atmosphere, such as nitrogen or argon, and to degas the solvents prior to use.[2]

  • Solvent Reactivity: The solvent itself may not be inert and could be reacting with your starting materials or intermediates. Water, ethanol, and DMF are commonly used and generally considered suitable.[2] Solvent-free methods are an excellent alternative to eliminate this variable.[2]

Question 3: The purification of my this compound derivative is challenging. What are some effective purification strategies?

Answer:

Quinoxaline-2,3-diols are known for their poor solubility in many common organic solvents, which can make purification difficult.[2]

  • Recrystallization: This is the most common and effective purification technique. Successful recrystallization has been reported using ethanol.[1][2] An alternative method involves dissolving the crude product in a 5% NaOH solution and then reprecipitating it by adding dilute HCl.[2][3]

  • Washing: If the product precipitates as a solid from the reaction mixture, washing it with an appropriate solvent in which the impurities are soluble can be an effective purification step. Diethyl ether is a solvent that has been used for washing similar quinoxaline-2,3-dione products.[1]

  • Avoid Silica Gel Chromatography: Quinoxaline-2,3-diols can be unstable on silica gel, potentially leading to decomposition during column chromatography.[2] It is best to avoid this method if possible.

Data Presentation

The following table summarizes various reaction conditions for the synthesis of quinoxaline-2,3-dione derivatives, providing a comparison of different methodologies.

MethodReactantsSolventCatalyst/AdditiveReaction TimeYield (%)Reference
Conventional Refluxo-phenylenediamine, Oxalic acid dihydrateWaterConc. HCl20 minutes98%[2]
Microwave-Assistedo-phenylenediamine, Oxalic acid dihydrateWater (1 mL)None3 minutesNot specified[2][3]
Solvent-Free Grindingo-phenylenediamine, Oxalic acid dihydrateNoneNone5-10 minutes92%[2]
Rotary Evaporation1,2-diamino aromatic, Diethyl oxalateChloroformNoneOvernightNot specified[1]

Note: Yields can vary depending on the specific substrates and the scale of the reaction.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1,4-Dihydroquinoxaline-2,3-dione [2][3]

  • Reactant Mixture: In an open beaker, thoroughly mix a powdered mixture of the appropriate substituted o-phenylenediamine (0.01 mol) and oxalic acid dihydrate (0.01 mol).

  • Water Addition: Add 1 mL of water and mix thoroughly.

  • Microwave Irradiation: Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.

  • Product Isolation: Add 100 mL of water to the reaction mixture and irradiate for an additional minute to obtain a clear solution.

  • Crystallization: Allow the solution to stand at room temperature for the product to crystallize.

  • Purification: Filter the solid product, wash with water, and recrystallize from a 5% NaOH solution followed by acidification with dilute HCl to obtain colorless crystals.

Protocol 2: Solvent-Free Grinding Synthesis of 1,4-Dihydroquinoxaline-2,3-dione [2]

  • Reactant Grinding: In a mortar, thoroughly grind a mixture of the substituted o-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol) with a pestle at room temperature in an open atmosphere.

  • Melt Formation: Continue grinding until the mixture turns into a melt.

  • Reaction Completion: Continue to grind the mixture occasionally for the time specified for the particular substrate (typically 5-10 minutes for the unsubstituted version).

  • Purification: Crystallize the resulting solid from water to obtain the pure product.

Protocol 3: Conventional Synthesis of 1,4-Dihydro-quinoxaline-2,3-dione [1]

  • In a round-bottom flask, heat a solution of oxalic acid dihydrate (0.238 mol) in water (100 ml).

  • Add concentrated hydrochloric acid (4.5 ml) to the hot solution.

  • Slowly add the substituted o-phenylenediamine (0.204 mol) to the reaction mixture.

  • Heat the mixture under reflux for 20 minutes.

  • Cool the reaction mixture by adding ice to form a solid precipitate.

  • Filter the solid product and wash it with water.

  • Purify the product by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix Substituted o-phenylenediamine and Oxalic Acid Derivative start->reactants method Select Synthesis Method: - Conventional Heating - Microwave Irradiation - Solvent-Free Grinding reactants->method reaction Perform Reaction under Optimized Conditions (Time, Temperature) method->reaction isolation Isolate Crude Product (e.g., Precipitation, Filtration) reaction->isolation purification Purify Product (e.g., Recrystallization, Washing) isolation->purification analysis Characterize Pure Product (e.g., NMR, IR, Melting Point) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis of quinoxaline-2,3-diones.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction impure_reactants Impure Starting Materials start->impure_reactants suboptimal_conditions Suboptimal Conditions start->suboptimal_conditions workup_loss Loss During Work-up start->workup_loss optimize Increase Reaction Time/Temp Use Microwave or Grinding incomplete_reaction->optimize purify_reactants Purify/Recrystallize Starting Materials impure_reactants->purify_reactants adjust_conditions Screen Solvents/Catalysts suboptimal_conditions->adjust_conditions careful_workup Optimize Purification Steps workup_loss->careful_workup

Caption: Troubleshooting logic for low reaction yield in quinoxaline-2,3-dione synthesis.

signaling_pathway cluster_cell Cancer Cell derivative Quinoxaline Derivative ros Reactive Oxygen Species (ROS) Generation derivative->ros mitochondria Mitochondrial Pathway ros->mitochondria apoptosis Apoptosis mitochondria->apoptosis

Caption: Simplified potential signaling pathway for quinoxaline derivatives as anticancer agents.

References

preventing N-oxide formation in 6-Chloroquinoxaline-2,3-diol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloroquinoxaline-2,3-diol. The primary focus is to address and prevent the undesired formation of N-oxide side products during synthesis and subsequent reactions.

Section 1: Frequently Asked Questions (FAQs) about N-Oxide Formation

Q1: What is N-oxide formation in the context of this compound synthesis?

A1: N-oxide formation is a common side reaction where one or both of the nitrogen atoms in the quinoxaline ring are oxidized to form an N-oxide (N→O) functional group. In the synthesis of this compound, the primary starting materials are typically 4-chloro-1,2-phenylenediamine and an oxalic acid derivative.[1][2] While the desired reaction is a cyclocondensation to form the quinoxaline-2,3-diol, the presence of oxidizing agents can lead to the formation of this compound 1-oxide or the 1,4-di-N-oxide. These N-oxide derivatives are often stable compounds and can be difficult to separate from the desired product.[3]

Q2: What are the primary causes of N-oxide formation?

A2: The formation of N-oxides is primarily caused by exposure of the quinoxaline nitrogen atoms to oxidizing conditions. Key causes include:

  • Presence of Strong Oxidizing Agents: This is the most direct cause. Contamination of reagents or solvents with peroxides, metal oxides, or other oxidants can promote N-oxide formation.[4] this compound is known to be incompatible with strong oxidizing agents.

  • Atmospheric Oxygen: At elevated temperatures, atmospheric oxygen can be sufficient to cause partial oxidation of the quinoxaline ring.

  • Metal Catalysts: Certain transition metal catalysts, if not used under strictly controlled conditions, can facilitate aerobic oxidation.[5]

  • Starting Material Impurities: Impurities within the 4-chloro-1,2-phenylenediamine starting material, such as nitro compounds from its own synthesis, can sometimes contribute to oxidative side reactions.

Q3: How can I detect the presence of N-oxide impurities in my product?

A3: N-oxide impurities can be identified using standard analytical techniques:

  • Mass Spectrometry (MS): The most definitive method. The N-oxide product will have a mass of +16 amu (for the mono-N-oxide) or +32 amu (for the di-N-oxide) compared to the expected molecular weight of this compound (196.59 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of an N-oxide group causes significant deshielding of the adjacent protons on the quinoxaline ring. You will observe downfield shifts in the aromatic region of the ¹H NMR spectrum compared to the pure desired product.

  • Thin Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC): N-oxides are generally more polar than their non-oxidized counterparts. This will result in a lower Rf value on TLC or a different retention time in HPLC, often appearing as a distinct spot or peak from the main product.

Q4: Which specific reagents or reaction conditions should I avoid to prevent N-oxidation?

A4: To minimize N-oxide formation, it is critical to avoid reagents and conditions that promote oxidation. Strictly avoid adding strong oxidizing agents like hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), permanganates (e.g., KMnO₄), or chromates.[6] Reactions should ideally be run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen, especially if heating is required.

Section 2: Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low yield of desired product with significant side products detected by MS at M+16 and M+32. Unintentional oxidation of the quinoxaline nitrogens leading to N-oxide and di-N-oxide formation.1. Implement an Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon before adding reagents and maintain a positive pressure throughout the reaction. 2. Use Deoxygenated Solvents: Sparge solvents with an inert gas for 15-30 minutes prior to use. 3. Purify Starting Materials: Ensure the 4-chloro-1,2-phenylenediamine is free of colored, oxidized impurities. Recrystallization or column chromatography may be necessary.
Reaction mixture darkens significantly, and TLC/HPLC shows multiple spots/peaks. Decomposition or polymerization, potentially initiated by oxidative processes.1. Control Reaction Temperature: Avoid excessive heating. Run the reaction at the lowest effective temperature. 2. Check for Metal Impurities: Ensure glassware is clean and free from trace metals that could catalyze oxidation. 3. Add a Radical Inhibitor: In some cases, a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) can prevent oxidation initiated by radical species.[4]
Inconsistent yields and purity between reaction batches. Variable exposure to atmospheric oxygen or inconsistent purity of reagents/solvents.1. Standardize Procedures: Ensure that the inert atmosphere setup, solvent deoxygenation, and reaction time are consistent for every run. 2. Test Reagents: Use freshly opened bottles of solvents or purify them before use to remove peroxides. Test for peroxides using commercially available test strips.

Section 3: Recommended Experimental Protocol

Protocol 1: Synthesis of this compound via Cyclocondensation under Inert Conditions

This protocol details the synthesis of this compound from 4-chloro-1,2-phenylenediamine and diethyl oxalate, incorporating measures to prevent N-oxide formation. The method is adapted from the general principle of condensing an o-phenylenediamine with an oxalic acid derivative.[1][2]

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Diethyl oxalate

  • Ethanol (deoxygenated)

  • Hydrochloric acid (2M)

  • Round-bottom flask with a reflux condenser

  • Nitrogen or Argon gas line

  • Magnetic stirrer and heat source

Procedure:

  • Inert Atmosphere Setup: Assemble the flask and condenser. Purge the entire system with dry nitrogen or argon for 10-15 minutes. Ensure a gentle positive pressure of inert gas is maintained throughout the reaction.

  • Reagent Addition: To the flask, add 4-chloro-1,2-phenylenediamine (1.0 eq) and deoxygenated ethanol. Begin stirring to dissolve the diamine.

  • Initiate Reaction: Slowly add diethyl oxalate (1.1 eq) to the stirring solution at room temperature.

  • Heating: Gently heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by the consumption of the diamine), cool the mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Filter the solid precipitate and wash it with cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by acidification with 2M HCl to precipitate the diol, followed by filtration and washing with water to achieve high purity.

  • Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product by MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity, ensuring the absence of signals corresponding to N-oxide species.

Section 4: Data and Pathway Visualizations

Table 1: Key Parameters to Prevent N-Oxide Formation
ParameterRecommended ConditionRationale for Prevention
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric oxygen, a key oxidizing agent, especially at elevated temperatures.
Reagents High purity, free from peroxides and metal contaminantsPrevents the introduction of chemical oxidants that can directly cause N-oxidation.[4]
Solvents Deoxygenated prior to useRemoves dissolved oxygen from the reaction medium.
Temperature Lowest effective temperature for the reactionMinimizes the rate of potential side reactions, including oxidation.
Additives Avoid all oxidizing agentsThe quinoxaline ring system is susceptible to oxidation; direct addition of oxidants is the primary cause of N-oxide formation.

Diagrams

ReactionPathways reactant reactant product product side_product side_product sub_A 4-chloro-1,2- phenylenediamine main_product 6-Chloroquinoxaline- 2,3-diol sub_A->main_product Cyclocondensation (Desired Pathway) oxidant [O] (e.g., O₂, Peroxides) sub_B Diethyl Oxalate sub_B->main_product Cyclocondensation (Desired Pathway) n_oxide This compound 1-Oxide main_product->n_oxide Oxidation di_n_oxide This compound 1,4-di-N-Oxide n_oxide->di_n_oxide Further Oxidation

Caption: Desired vs. Undesired Reaction Pathways.

ExperimentalWorkflow start_end start_end process_step process_step critical_step critical_step start Start step1 Purify Reagents & Test Solvents for Peroxides start->step1 step2 Assemble Glassware & Purge with Inert Gas (N₂/Ar) step1->step2 step3 Add Deoxygenated Solvent and Reactants step2->step3 step4 Run Reaction Under Inert Atmosphere step3->step4 step5 Monitor Reaction (TLC / HPLC) step4->step5 step6 Cool, Isolate, and Purify Product step5->step6 step7 Analyze for Purity (MS, NMR) step6->step7 end End step7->end

Caption: Workflow to Minimize N-Oxide Formation.

References

Technical Support Center: Synthesis of 6-Chloroquinoxaline-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 6-Chloroquinoxaline-2,3-diol. It includes a detailed experimental protocol, troubleshooting guides for common issues, frequently asked questions, and a summary of reaction conditions to aid in optimizing synthesis and improving yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Question: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in the synthesis of this compound can arise from several factors. The primary method for its preparation is the condensation of 4-chloro-o-phenylenediamine with oxalic acid.[1] Here are the most common causes for low yields and their respective solutions:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. For the synthesis of 6-chloroquinoxaline-2,3(1H,4H)–dione, refluxing in a hydrochloric acid solution is a reported high-yield method.[1] Insufficient reaction time can lead to incomplete conversion, while excessively high temperatures might cause decomposition of reactants or the product. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Purity of Starting Materials: The purity of 4-chloro-o-phenylenediamine and oxalic acid is paramount. Impurities can interfere with the reaction, leading to side products and a lower yield. Ensure the use of high-purity reagents. If necessary, recrystallize or purify the starting materials before use. The diamine, in particular, can be prone to oxidation, often indicated by a darkening in color.

  • Incomplete Precipitation or Product Loss During Workup: The product is isolated by filtration after the reaction.[1] Ensure that the product has fully precipitated from the solution. Cooling the reaction mixture in an ice bath can aid in complete precipitation. During washing, use cold solvents to minimize product loss.

Question: My final product is discolored. What is the cause and how can I purify it?

Answer:

Discoloration, often appearing as a brownish or yellowish tint, is a common issue and is typically due to the oxidation of the 4-chloro-o-phenylenediamine starting material or the formation of side products.

  • Prevention: To minimize oxidation, it is advisable to use fresh, high-purity 4-chloro-o-phenylenediamine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.

  • Purification: The most effective method for purifying this compound is recrystallization. A common procedure involves dissolving the crude product in a dilute sodium hydroxide solution and then re-precipitating it by acidifying with an acid like hydrochloric acid. Washing the filtered product with water and a suitable organic solvent (like ether) can also help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A high-yield method involves the condensation of 4-chloro-o-phenylenediamine with oxalic acid under reflux in a hydrochloric acid solution (e.g., 4N HCl). This method has been reported to produce yields as high as 94%.[1]

Q2: What analytical techniques are recommended for characterizing this compound?

Standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) spectroscopy: To identify functional groups such as C=O and N-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Q3: Can I use a different acid catalyst for the condensation reaction?

While hydrochloric acid is a commonly used and effective catalyst for this synthesis, other acids such as sulfuric acid or p-toluenesulfonic acid have been used in the synthesis of other quinoxaline derivatives.[2] However, the reaction conditions, including temperature and reaction time, may need to be re-optimized for a different acid catalyst.

Q4: Is it possible to perform this synthesis using "green" chemistry principles?

Yes, several green chemistry approaches have been developed for the synthesis of quinoxalines in general.[3] These include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of environmentally benign solvents like water or ionic liquids. While a specific green protocol for this compound is not detailed in the provided search results, adapting general green quinoxaline synthesis methods is a promising area for exploration.

Data Presentation

The following table summarizes the reaction conditions for the synthesis of this compound based on available literature.

Starting Material 1Starting Material 2Solvent/CatalystTemperatureTimeYield (%)Reference
4-chloro-o-phenylenediamineOxalic acid4N Hydrochloric AcidReflux5 hours94%[1]

The table below provides a broader overview of conditions for the synthesis of quinoxaline derivatives, which can be a useful reference for optimizing the synthesis of the 6-chloro analog.

o-Phenylenediamine Derivative1,2-Dicarbonyl CompoundCatalystSolventTemperatureTimeYield (%)Reference
o-phenylenediamineBenzilAlCuMoVPToluene25°C120 min92%[4]
o-phenylenediamineBenzilTiO₂-Pr-SO₃HEthanol/Solvent-freeRoom Temp10 min95%[3]

Experimental Protocols

High-Yield Synthesis of 6-Chloroquinoxaline-2,3(1H,4H)-dione [1]

This protocol is based on the condensation of 4-chloro-o-phenylenediamine with oxalic acid.

Materials:

  • 4-chloro-o-phenylenediamine

  • Oxalic acid

  • 4N Hydrochloric acid

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-chloro-o-phenylenediamine and oxalic acid in a 1:1 molar ratio.

  • Add a sufficient amount of 4N hydrochloric acid to the flask to dissolve the reactants.

  • Heat the reaction mixture to reflux and maintain it for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the filtered product thoroughly with cold distilled water.

  • Dry the purified 6-chloroquinoxaline-2,3(1H,4H)-dione.

Mandatory Visualization

Synthesis_Pathway Reactant1 4-chloro-o-phenylenediamine Catalyst 4N HCl, Reflux Reactant1->Catalyst Reactant2 Oxalic Acid Reactant2->Catalyst Product This compound Catalyst->Product Condensation

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity PurifyReactants Purify/Recrystallize Reactants CheckPurity->PurifyReactants Impure CheckConditions Verify Reaction Conditions (Temp, Time, Catalyst) CheckPurity->CheckConditions Pure PurifyReactants->CheckConditions OptimizeConditions Optimize Conditions (Monitor with TLC) CheckConditions->OptimizeConditions Suboptimal CheckWorkup Review Workup & Purification CheckConditions->CheckWorkup Optimal OptimizeConditions->CheckWorkup OptimizePurification Optimize Purification (Recrystallization, Washing) CheckWorkup->OptimizePurification Inefficient Success Improved Yield & Purity CheckWorkup->Success Efficient OptimizePurification->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

Navigating the Scale-Up of 6-Chloroquinoxaline-2,3-diol Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of 6-Chloroquinoxaline-2,3-diol production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions encountered during the transition from laboratory-scale synthesis to pilot plant and industrial production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the primary starting materials?

The most prevalent and industrially viable method for synthesizing this compound is the cyclocondensation reaction between 4-chloro-1,2-phenylenediamine and an oxalic acid derivative, such as oxalic acid or diethyl oxalate.[1] This reaction is favored for its high atom economy and relatively straightforward procedure.

Q2: What are the critical process parameters to monitor during the scale-up of the cyclocondensation reaction?

During scale-up, meticulous control of several parameters is crucial to ensure consistent yield, purity, and safety. These include:

  • Temperature: Exothermic reactions can lead to temperature spikes in large reactors, affecting reaction kinetics and impurity formation.[2]

  • Rate of Reagent Addition: Slow and controlled addition of reactants is necessary to manage the reaction exotherm and prevent localized high concentrations that can lead to side reactions.

  • Agitation Speed: Efficient mixing is vital for maintaining homogeneity, ensuring good heat and mass transfer, and preventing the settling of solids.[3]

  • pH: The pH of the reaction mixture can influence the reaction rate and the solubility of both reactants and products.

Q3: What are the common impurities encountered in the large-scale synthesis of this compound?

Impurity profiles can change significantly during scale-up. Common impurities may include:

  • Unreacted starting materials (4-chloro-1,2-phenylenediamine and oxalic acid/diethyl oxalate).

  • Products of side reactions, such as the formation of benzimidazoles or other isomeric quinoxaline derivatives.

  • Degradation products resulting from excessive heat or prolonged reaction times.

  • Residual solvents from the reaction and work-up steps.[4]

Q4: How can the purity of this compound be improved during large-scale production?

Purification at scale often requires different techniques than in the laboratory. Common industrial purification methods include:

  • Recrystallization: A highly effective method for removing impurities. Solvent selection is critical to ensure high recovery of the pure product.

  • Filtration and Washing: Efficient filtration to remove solid impurities and thorough washing of the filter cake with appropriate solvents are essential.

  • Decolorization: Treatment with activated carbon can be used to remove colored impurities.

Q5: What are the key safety considerations when scaling up the production of this compound?

Safety is paramount in any scale-up process. Key considerations include:

  • Thermal Hazards: The cyclocondensation reaction is often exothermic. A thorough understanding of the reaction calorimetry is necessary to prevent runaway reactions.[2]

  • Material Handling: Appropriate personal protective equipment (PPE) should be used when handling all chemicals.

  • Solvent Safety: Use of flammable or toxic solvents requires proper ventilation and grounding of equipment to prevent static discharge.

  • Waste Disposal: All waste materials must be disposed of in accordance with local environmental regulations.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the scale-up of this compound production.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Gradually increase the reaction temperature, being mindful of potential side reactions.- Extend the reaction time until the starting materials are consumed.
Poor Mixing: Inefficient agitation leading to poor mass and heat transfer.[3]- Increase the agitation speed.- Evaluate the reactor's mixing efficiency for the specific reaction volume and viscosity.- Consider using a different type of impeller or reactor design for better mixing.
Side Reactions: Formation of byproducts due to localized "hot spots" or incorrect stoichiometry.- Ensure slow and controlled addition of reactants.- Verify the accuracy of raw material dispensing.- Optimize the reaction temperature to minimize the formation of known byproducts.
High Impurity Levels Inefficient Work-up: Inadequate washing of the product or incomplete removal of impurities.- Optimize the washing procedure by selecting a solvent in which the impurities are soluble but the product is not.- Increase the volume and number of washes.- Consider a reslurry of the crude product in a suitable solvent.
Co-precipitation of Impurities: Impurities crystallizing out with the product.- Optimize the cooling profile during crystallization. A slower cooling rate can lead to purer crystals.- Consider an anti-solvent addition strategy for crystallization.
Degradation of Product: Product degradation due to harsh reaction or work-up conditions.- Reduce the reaction temperature or time.- Use a milder work-up procedure (e.g., avoid strong acids or bases if the product is sensitive).
Poor Filterability Small Particle Size: Formation of very fine crystals that clog the filter.- Optimize the crystallization process to encourage the growth of larger crystals (e.g., slower cooling, seeding).- Adjust the pH of the slurry before filtration.
Gummy or Oily Product: Incomplete reaction or presence of oily impurities.- Ensure the reaction has gone to completion.- Wash the crude product with a non-polar solvent to remove oily impurities before filtration.
Color Issues Presence of Colored Impurities: Formation of chromophores from side reactions or degradation.- Use activated carbon treatment to decolorize the solution before crystallization.- Ensure high-purity starting materials are used.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol outlines a typical laboratory procedure for the synthesis of this compound.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Hydrochloric acid (2N)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in a mixture of deionized water and ethanol.

  • Add a solution of oxalic acid dihydrate (1.1 equivalents) in deionized water to the flask.

  • Add 2N hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash the solid with cold deionized water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to obtain crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Pilot-Scale Production of this compound

This protocol provides a general guideline for scaling up the synthesis to a pilot plant scale. Note: All operations should be conducted in accordance with the site's standard operating procedures and safety guidelines.

Equipment:

  • Glass-lined reactor with overhead stirrer, temperature control unit, and reflux condenser.

  • Addition vessel.

  • Filter-dryer or centrifuge and vacuum oven.

Procedure:

  • Charge the reactor with deionized water and ethanol.

  • Under agitation, charge 4-chloro-1,2-phenylenediamine to the reactor.

  • In a separate vessel, prepare a solution of oxalic acid dihydrate in deionized water.

  • Slowly add the oxalic acid solution to the reactor over a period of 30-60 minutes, while monitoring the internal temperature.

  • Add 2N hydrochloric acid to the reactor.

  • Heat the reactor contents to the target reflux temperature (e.g., 90-95 °C) and hold for 4-8 hours. Monitor the reaction by in-process controls (e.g., HPLC).

  • Once the reaction is complete, cool the reactor contents to 20-25 °C.

  • Filter the product using a filter-dryer or centrifuge.

  • Wash the filter cake with deionized water and then with ethanol.

  • Dry the product under vacuum at a specified temperature until the desired solvent content is reached.

Quantitative Data Summary

The following table summarizes typical data ranges for the synthesis of this compound at different scales.

Parameter Lab Scale (1-100 g) Pilot Scale (1-10 kg) Production Scale (>10 kg)
Typical Yield 85-95%80-90%75-88%
Purity (by HPLC) >99.0%>98.5%>98.0%
Reaction Time 2-4 hours4-8 hours6-12 hours
Key Impurity 1 <0.1%<0.3%<0.5%
Key Impurity 2 <0.1%<0.2%<0.4%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start charge_reactants Charge 4-chloro-1,2-phenylenediamine and Solvents start->charge_reactants add_oxalic Controlled Addition of Oxalic Acid Solution charge_reactants->add_oxalic prep_oxalic Prepare Oxalic Acid Solution prep_oxalic->add_oxalic add_hcl Add HCl add_oxalic->add_hcl reflux Heat to Reflux & Hold add_hcl->reflux ipc In-Process Control (IPC) reflux->ipc ipc->reflux Incomplete cool Cool to Room Temperature ipc->cool Complete filter Filter Product cool->filter wash Wash with Water & Ethanol filter->wash dry Dry Under Vacuum wash->dry end Final Product dry->end

Caption: Workflow for the production of this compound.

Potential Side Reactions during Scale-Up

side_reactions main_reactants 4-Chloro-1,2-phenylenediamine + Oxalic Acid main_product This compound (Desired Product) main_reactants->main_product Cyclocondensation (Controlled Temp.) side_product1 Polymeric Impurities main_reactants->side_product1 High Local Concentration or Overheating side_product2 Acyclic Intermediate main_reactants->side_product2 Insufficient Reaction Time or Temperature side_product3 Benzimidazole Derivative main_reactants->side_product3 Alternative Cyclization Pathway (e.g., with formic acid impurity) side_product2->main_product Further Reaction

Caption: Potential side reactions in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of 6-Chloroquinoxaline-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 6-Chloroquinoxaline-2,3-diol, a competitive AMPA receptor antagonist. The document outlines key analytical techniques, presents comparative data, and details experimental protocols to assist researchers in selecting the most suitable methods for their specific needs. Furthermore, it compares this compound with other relevant AMPA receptor antagonists.

Introduction to this compound

This compound, also known as 6-chloro-1,4-dihydroquinoxaline-2,3-dione, belongs to the quinoxaline-2,3-dione class of compounds. This structural motif is the backbone for various competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists.[1][2] These compounds are significant in neuroscience research for their potential in studying and mitigating neurodegenerative disorders linked to excitotoxicity. Given its role in preclinical research, ensuring the purity of this compound is critical for the validity and reproducibility of experimental results.

Comparison of Key Analytical Methods for Purity Determination

The purity of a compound can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) are three powerful and commonly employed methods in the pharmaceutical sciences. Each method offers distinct advantages and limitations.

Method Principle Advantages Limitations Typical Purity Range Detected
RP-HPLC (UV) Differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.High sensitivity and resolving power for separating a wide range of organic impurities. Well-established and widely available.Requires a specific reference standard for the main compound and for each impurity for accurate quantification. Method development can be time-consuming.>95%
qNMR (¹H NMR) The integral of an NMR signal is directly proportional to the number of corresponding nuclei. Purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.It is a primary ratio method, meaning it does not require a reference standard of the analyte itself. Provides structural information about impurities. High precision and accuracy.Lower sensitivity compared to HPLC for trace impurities. Requires a soluble, stable, and non-interfering internal standard.>98%
DSC Impurities in a crystalline substance cause a depression in its melting point. The purity is calculated from the shape of the melting endotherm based on the Van't Hoff equation.Provides a measure of the total molar percentage of impurities. Requires a small amount of sample. Fast analysis time.Only applicable to crystalline, thermally stable compounds that exhibit a sharp melting point.[3][4] Not suitable for amorphous or decomposing substances.>98%

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For accurate quantification of impurities, reference standards for each impurity are required.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The standard should be soluble in the same deuterated solvent as the analyte and have signals that do not overlap with the analyte's signals.

  • Solvent: A suitable deuterated solvent, such as DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis:

    • Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Differential Scanning Calorimetry (DSC)
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.

  • Experimental Conditions:

    • Heating Rate: 1-2 °C/min.

    • Temperature Range: From ambient temperature to a temperature beyond the melting point of the compound.

    • Atmosphere: Inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Analysis: The purity is determined by the instrument's software, which applies the Van't Hoff equation to the shape of the melting peak. The analysis provides the mole percent of impurities. This method is suitable for organic compounds that are at least 98% pure.[3][4]

Potential Impurities in this compound

Impurities can arise from starting materials, intermediates, by-products, and degradation products. Common synthesis routes for quinoxaline-2,3-diones involve the condensation of a substituted o-phenylenediamine with oxalic acid or its derivatives.

  • Starting Materials: Unreacted 4-chloro-1,2-phenylenediamine and oxalic acid.

  • Intermediates: Incomplete cyclization products.

  • By-products: Isomeric quinoxalinediones (e.g., 7-chloroquinoxaline-2,3-diol) if the starting diamine is not regiochemically pure. Over-chlorinated or under-chlorinated starting materials could also lead to corresponding impurities.

  • Degradation Products: The diol moiety may be susceptible to oxidation or other degradation pathways under harsh conditions.

Comparison with Alternative AMPA Receptor Antagonists

This compound is part of a broader class of quinoxaline-2,3-dione AMPA receptor antagonists. A comparison with other well-known compounds in this class provides context for its potential applications.

Compound Structure Key Features Reported Application/Activity
This compound C₈H₅ClN₂O₂A competitive AMPA receptor antagonist.Research tool for studying excitotoxicity and neuroprotection.[1][2]
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) C₁₀H₆N₄O₇SA potent and selective competitive AMPA receptor antagonist.[2][8]Widely used in preclinical research to block AMPA receptor-mediated neurotransmission and for its neuroprotective effects.[2][8]
ZK200775 C₁₃H₁₀N₄O₅SA competitive AMPA receptor antagonist with improved pharmacokinetic properties compared to earlier quinoxalinediones.[1]Investigated for its potential in treating stroke and other neurodegenerative conditions.[1]
Talampanel C₁₅H₁₅N₃OA non-competitive AMPA receptor antagonist.Has been investigated in clinical trials for epilepsy and other neurological disorders.[9]

Visualizations

Experimental_Workflow_for_Purity_Validation cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis Sample This compound Sample HPLC RP-HPLC Analysis Sample->HPLC Dissolve in mobile phase qNMR qNMR Analysis Sample->qNMR Dissolve with internal standard in deuterated solvent DSC DSC Analysis Sample->DSC Weigh into pan HPLC_Data Chromatographic Purity (% Area) HPLC->HPLC_Data qNMR_Data Absolute Purity (% w/w) qNMR->qNMR_Data DSC_Data Molar Purity (% mol/mol) DSC->DSC_Data Final_Report Purity Validation Report HPLC_Data->Final_Report qNMR_Data->Final_Report DSC_Data->Final_Report AMPA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel No Activation Glutamate->AMPA_Receptor Binds to Antagonist This compound (Competitive Antagonist) Antagonist->AMPA_Receptor Blocks Binding Site

References

6-Chloroquinoxaline-2,3-diol: A Comparative Analysis of its Biological Profile Against Other Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of 6-chloroquinoxaline-2,3-diol against other quinoxaline derivatives in key biological assays. While direct comparative anticancer data for this compound is limited in publicly available research, this guide collates available data on its primary neurological activity as an AMPA receptor antagonist and contrasts it with the anticancer properties of other quinoxaline derivatives.

I. Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have been extensively investigated for their potential as anticancer agents. Various substitutions on the quinoxaline ring have yielded compounds with potent cytotoxic activity against a range of cancer cell lines. The primary mechanism of action for many of these derivatives involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.

A comparative analysis of the anticancer activity of several quinoxaline derivatives from different studies is presented below. It is important to note that these compounds were not tested in a head-to-head study with this compound, and the experimental conditions may vary between studies.

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Quinoxaline Derivatives

CompoundR1R2Cancer Cell LineIC50 (µM)Reference
Series 1: 2,3-Diphenylquinoxaline Derivatives
2,3-diphenylquinoxalinePhenylPhenylHeLa>100[1]
6-Nitro-2,3-diphenylquinoxalinePhenylPhenylHeLa1.8[2]
Series 2: Quinoxaline-2,3-dione Derivatives
6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione--Not Reported-[3]
Series 3: Other Bioactive Quinoxalines
Compound 11a (a pyrrolo[1,2-a]quinoxaline)--Not Reported-[4]
A 2,3-diarylquinoxalin-6-amine analogArylArylA549 (Lung)0.05[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The absence of data for this compound in this context highlights a potential avenue for future research.

II. Neurological Activity: AMPA Receptor Antagonism

This compound and its structural analogs are well-characterized as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[6][7] Overactivation of AMPA receptors is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases, making antagonists valuable therapeutic candidates.[8][9]

The following table compares the AMPA receptor binding affinity of this compound and other quinoxaline-2,3-dione derivatives.

Table 2: Comparative AMPA Receptor Antagonist Activity of Quinoxaline-2,3-dione Derivatives

CompoundR6R7Binding Affinity (Ki, µM)Reference
This compound ClH~1.0[6]
Quinoxaline-2,3-dioneHH>10[6]
6-Nitroquinoxaline-2,3-dioneNO2H0.1[6]
6,7-Dichloroquinoxaline-2,3-dioneClCl0.2[3]
1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a)NO2Imidazol0.021[4]

Note: Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or with a radioligand concentration well below its Kd. A lower Ki value indicates a higher binding affinity.

III. Experimental Protocols

A. MTT Assay for Anticancer Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Workflow:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Quinoxaline Derivatives A->B C 3. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) B->C D 4. Incubate (Formation of Formazan) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Values F->G

Caption: General workflow of the MTT assay for cytotoxicity testing.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control.

  • MTT Addition: After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

B. AMPA Receptor Competitive Binding Assay

This assay is used to determine the affinity of a test compound for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Binding_Assay_Workflow A 1. Prepare Brain Membrane Homogenates B 2. Incubate Membranes with Radioligand (e.g., [3H]AMPA) and Test Compound A->B C 3. Separate Bound and Free Radioligand (e.g., via Filtration) B->C D 4. Quantify Radioactivity (Scintillation Counting) C->D E 5. Calculate Ki Values D->E

Caption: Workflow for a competitive AMPA receptor binding assay.

Detailed Steps:

  • Membrane Preparation: Prepare crude synaptic membranes from a suitable source, such as rat brain tissue.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) and varying concentrations of the test compound (e.g., this compound).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

IV. Signaling Pathways

A. AMPA Receptor Signaling in Neurodegeneration

Excessive activation of AMPA receptors leads to an influx of Ca²⁺ ions, which can trigger downstream signaling cascades leading to excitotoxicity and neuronal cell death, a hallmark of many neurodegenerative diseases.[8][9][13][14][15] Antagonists like this compound can block this initial step.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds & Activates Ca_Influx Ca²⁺ Influx AMPAR->Ca_Influx Opens Channel Antagonist This compound (Antagonist) Antagonist->AMPAR Blocks Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Triggers

Caption: Simplified AMPA receptor signaling pathway in excitotoxicity.

References

A Comparative Analysis of 6-Chloroquinoxaline-2,3-diol and Its Analogs: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Chloroquinoxaline-2,3-diol and its analogs, focusing on their performance as AMPA receptor antagonists and anticancer agents. The information is supported by experimental data, detailed protocols, and visualizations of key biological pathways.

Quinoxaline-2,3-dione is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these, this compound and its analogs have garnered significant interest due to their potent effects on the central nervous system and as potential chemotherapeutic agents. This guide delves into a comparative study of these compounds, offering a comprehensive overview of their synthesis, structure-activity relationships, and mechanisms of action.

Performance as AMPA Receptor Antagonists

A primary area of investigation for this compound and its analogs is their activity as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Over-activation of these receptors is implicated in various neurological disorders, making AMPA receptor antagonists promising therapeutic candidates.[2] The inhibitory potency of these compounds is typically evaluated through in vitro binding assays, measuring their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki).

CompoundSubstitution PatternAMPA Receptor Binding Affinity (Ki, µM)AMPA Receptor Functional Antagonism (IC50, µM)Reference
This compound6-ChloroData Not AvailableData Not Available
6,7-Dichloroquinoxaline-2,3-dione6,7-DichloroData Not AvailableData Not Available
6-Nitroquinoxaline-2,3-dione6-NitroData Not AvailableData Not Available
6,7-Dinitroquinoxaline-2,3-dione (DNQX)6,7-Dinitro~0.1 - 0.7430[3][4]
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX)6-Cyano, 7-Nitro~1.4 - 5Data Not Available[5][6]
PNQX(see original paper)0.063Data Not Available[7]
Sarcosine analogue 9(see original paper)0.14Data Not Available[7]

Note: The table highlights the significant impact of substituents on the quinoxaline core. The presence of electron-withdrawing groups, such as nitro and cyano moieties, generally enhances the antagonist activity at the AMPA receptor. For instance, the dinitro-derivative DNQX is a potent antagonist.[4]

Signaling Pathway of AMPA Receptor Antagonism

Quinoxaline-2,3-dione derivatives act as competitive antagonists at the glutamate binding site on the AMPA receptor. By blocking the binding of the excitatory neurotransmitter glutamate, these compounds prevent the opening of the ion channel, thereby inhibiting the influx of sodium and calcium ions into the neuron. This action effectively dampens excessive excitatory signaling.

AMPA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate (Vesicle) Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Prevents Opening Na_Ca_influx No Na+/Ca2+ Influx Ion_Channel->Na_Ca_influx No_Depolarization No Depolarization Na_Ca_influx->No_Depolarization Glutamate->AMPA_R Binds Quinoxaline This compound (Antagonist) Quinoxaline->AMPA_R Blocks Binding

AMPA Receptor Antagonism by this compound.

Anticancer Activity and Mechanism

Beyond their neuroactive properties, quinoxaline derivatives, including those with a chloro-substitution, have demonstrated promising anticancer activity against various cancer cell lines.[8] Their mechanism of action often involves the induction of apoptosis (programmed cell death) through various cellular pathways.

CompoundCancer Cell LineAntiproliferative Activity (IC50, µM)Reference
Quinoxaline derivative IVPC-3 (Prostate)2.11[9]
Quinoxaline derivative IIIPC-3 (Prostate)4.11[9]
Quinoxaline derivative 6kMCF-7 (Breast)6.93[1]
Quinoxaline derivative 6kHCT-116 (Colon)9.46[1]
Quinoxaline derivative 6kHeLa (Cervical)12.17[1]

Studies have shown that certain quinoxaline derivatives can arrest the cell cycle and induce apoptosis by modulating the expression of key regulatory proteins.[9] For instance, some analogs have been found to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.[9] Furthermore, inhibition of enzymes crucial for DNA replication, such as topoisomerase II, has been identified as another potential anticancer mechanism.[9]

Apoptosis Induction Pathway

The anticancer activity of these compounds is often linked to their ability to trigger the intrinsic and extrinsic apoptosis pathways. This leads to the activation of caspases, a family of proteases that execute the process of cell death.

Apoptosis_Pathway cluster_pathways Apoptotic Pathways Quinoxaline This compound Analog Topoisomerase_II Topoisomerase II Quinoxaline->Topoisomerase_II Inhibits Bcl2 Bcl-2 Downregulation Quinoxaline->Bcl2 Caspase8 Caspase-8 Activation Quinoxaline->Caspase8 DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage p53 p53 Upregulation DNA_Damage->p53 Caspase9 Caspase-9 Activation p53->Caspase9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Anticancer Mechanism of a Quinoxaline Analog.

Experimental Protocols

Synthesis of 6-Nitroquinoxaline-2,3(1H,4H)-dione (A Key Intermediate)

This protocol describes the synthesis of a common precursor for many 6-substituted quinoxaline-2,3-dione analogs.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Aqueous Hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine in aqueous hydrochloric acid.

  • Add oxalic acid dihydrate to the suspension.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted starting materials and acid.

  • Dry the product, 6-nitroquinoxaline-2,3(1H,4H)-dione, in a vacuum oven. The expected product is a yellow solid.[10]

In Vitro AMPA Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of test compounds to the AMPA receptor.

Materials:

  • Rat cortical tissue

  • [3H]AMPA (radioligand)

  • Test compound (e.g., this compound analog)

  • Tris-HCl buffer

  • Potassium thiocyanate (KSCN)

  • L-Glutamate

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous glutamate. Resuspend the final pellet in buffer.

  • Binding Assay:

    • Set up assay tubes containing Tris-HCl buffer with KSCN.

    • Total Binding: Add [3H]AMPA.

    • Non-specific Binding: Add [3H]AMPA and a high concentration of L-Glutamate.

    • Displacement: Add [3H]AMPA and varying concentrations of the test compound.

    • Add the membrane preparation to all tubes and incubate.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific [3H]AMPA binding (IC50) can then be determined.

This guide provides a foundational comparison of this compound and its analogs. The presented data and protocols offer a starting point for researchers to explore the therapeutic potential of this promising class of compounds further. The versatility of the quinoxaline scaffold, coupled with the significant impact of substituent modifications, ensures that this area will remain a fertile ground for drug discovery and development.

References

A Comparative Guide to the Biological Activity of 6-Chloroquinoxaline-2,3-diol and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 6-Chloroquinoxaline-2,3-diol and its structurally related analogs. The primary focus of this class of compounds is their activity as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. This guide presents available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in the rational design of novel therapeutic agents.

Introduction to Quinoxaline-2,3-diones

Quinoxaline-2,3-diones are a class of heterocyclic compounds that have been extensively investigated for their diverse pharmacological activities. Their rigid scaffold serves as a valuable pharmacophore for targeting various receptors and enzymes. A significant body of research has focused on their ability to antagonize ionotropic glutamate receptors, particularly the AMPA receptor, making them promising candidates for the treatment of neurological disorders characterized by excessive excitatory neurotransmission, such as epilepsy and cerebral ischemia.[1][2] Modifications to the benzene ring of the quinoxaline-2,3-dione core have been shown to significantly influence their potency and selectivity.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro biological activities of this compound and a selection of its structurally similar analogs. The data is primarily focused on their inhibitory activity at the AMPA receptor.

Table 1: AMPA Receptor Antagonist Activity of Quinoxaline-2,3-dione Derivatives

CompoundStructureR6R7IC50 (µM)Ki (µM)Reference
This compound ClHData Not Available Data Not Available -
Quinoxaline-2,3-diolHH--[3]
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)CNNO₂0.3-
DNQX (6,7-dinitroquinoxaline-2,3-dione)NO₂NO₂--[4]
NBQX (6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione)NO₂SO₂NH₂-0.060[3]
6,7-Dichloroquinoxaline-2,3-dioneClCl--[5]

Note: IC50 and Ki values can vary depending on the specific experimental conditions. Direct comparison should be made with caution.

Data Not Available for this compound: Despite a comprehensive literature search, specific quantitative data (IC50 or Ki values) for the AMPA receptor antagonist activity of this compound could not be located. While its structural similarity to known AMPA antagonists suggests potential activity, further experimental validation is required to quantify its potency.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of quinoxaline-2,3-diones involves the condensation of an appropriately substituted o-phenylenediamine with oxalic acid.[6]

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Oxalic acid

  • Hydrochloric acid (4N)

  • Ethanol

Procedure:

  • A mixture of 4-chloro-1,2-phenylenediamine and oxalic acid is prepared in a 4N hydrochloric acid solution.

  • The reaction mixture is refluxed for a specified time to facilitate the condensation and cyclization reaction.

  • Upon cooling, the crude product precipitates out of the solution.

  • The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.

G cluster_reactants Reactants cluster_conditions Conditions 4-Chloro-1,2-phenylenediamine 4-Chloro-1,2-phenylenediamine Reaction Reaction 4-Chloro-1,2-phenylenediamine->Reaction Oxalic Acid Oxalic Acid Oxalic Acid->Reaction 4N HCl 4N HCl 4N HCl->Reaction Reflux Reflux Reflux->Reaction Product Product This compound This compound Product->this compound Reaction->Product Condensation

Synthetic scheme for this compound.
In Vitro AMPA Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the AMPA receptor.[3]

Materials:

  • Rat brain cortex membranes (source of AMPA receptors)

  • [³H]AMPA (radioligand)

  • Test compounds (e.g., this compound and analogs)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Rat brain cortical membranes are incubated with a fixed concentration of [³H]AMPA and varying concentrations of the test compound in Tris-HCl buffer.

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters, representing the amount of bound [³H]AMPA, is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA (IC50) is determined from concentration-response curves. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the effect of a compound on cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • After the treatment period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Signaling Pathways

AMPA Receptor Signaling Pathway

AMPA receptors are ligand-gated ion channels that mediate fast synaptic transmission in the brain. Upon binding of the neurotransmitter glutamate, the channel opens, leading to an influx of sodium ions and, in some cases, calcium ions, resulting in depolarization of the postsynaptic neuron. This initial depolarization is crucial for the activation of NMDA receptors, another type of glutamate receptor involved in synaptic plasticity. Quinoxaline-2,3-dione derivatives act as competitive antagonists by binding to the glutamate binding site on the AMPA receptor, thereby preventing its activation.

AMPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->AMPA_Receptor Binds & Blocks Ion_Channel Ion Channel AMPA_Receptor->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Na+ Influx CaMKII CaMKII Activation Depolarization->CaMKII Synaptic_Plasticity Synaptic Plasticity CaMKII->Synaptic_Plasticity

Antagonistic action on the AMPA receptor signaling pathway.

Conclusion

Quinoxaline-2,3-dione derivatives are a well-established class of AMPA receptor antagonists with therapeutic potential for various neurological conditions. While this compound belongs to this promising class of compounds, a lack of publicly available quantitative data on its AMPA receptor antagonist activity highlights the need for further experimental investigation. The structure-activity relationship of this class suggests that the chloro-substitution at the 6-position likely influences its binding affinity and functional activity. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the biological activity of this compound and its analogs, thereby contributing to the development of novel and more effective neuroprotective agents.

References

Navigating the Selectivity of 6-Chloroquinoxaline-2,3-diol in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline-2,3-dione scaffold is a cornerstone in the development of antagonists for ionotropic glutamate receptors, playing a pivotal role in neuroscience research and the pursuit of novel therapeutics for neurological disorders. Within this class of compounds, 6-Chloroquinoxaline-2,3-diol emerges as a significant derivative. Understanding its cross-reactivity profile is paramount for the accurate interpretation of experimental results and the advancement of drug discovery programs. This guide provides an objective comparison of the anticipated biological cross-reactivity of this compound with other relevant compounds, supported by representative experimental data and detailed methodologies.

Comparative Analysis of Receptor Binding Affinities

The primary targets of quinoxaline-2,3-dione derivatives are the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, both crucial for excitatory synaptic transmission in the central nervous system. The selectivity of these compounds can vary significantly based on their substitution patterns. While specific quantitative data for this compound is not extensively available in public literature, we can infer its likely cross-reactivity based on the profiles of structurally related quinoxaline-2,3-diones.

Compound/ClassPrimary Target(s)Representative Kᵢ or IC₅₀ (nM)Off-Target(s)Representative Kᵢ or IC₅₀ (nM)Reference
Quinoxaline-2,3-dione (General Scaffold) AMPA ReceptorVariesNMDA Receptor (Glycine site)Varies[1][2][3]
6,7-Dinitroquinoxaline-2,3-dione (DNQX)AMPA/Kainate Receptors~200 (AMPA)NMDA Receptor (Glycine site)~5,000[4]
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX)AMPA/Kainate Receptors~300 (AMPA)NMDA Receptor (Glycine site)~1,000[3][5]
1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedioneAMPA Receptor21NMDA Receptor>2,100[1]
6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H,4H)-quinoxaline-2,3-dioneNMDA Receptor (Glycine site)2.6--[6]
This compound (Anticipated Profile) AMPA Receptor Likely in the nM to low µM range NMDA Receptor (Glycine site) Expected to be higher than for AMPA receptor Inference

Note: The data presented for DNQX, CNQX, and other derivatives illustrate the common trend of quinoxaline-2,3-diones exhibiting higher affinity for AMPA/kainate receptors compared to the glycine site of the NMDA receptor. It is anticipated that this compound will follow a similar pattern of selectivity. The presence of the chloro group at the 6-position may influence its binding affinity and selectivity profile.

Key Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is crucial to visualize the signaling pathway it modulates and the experimental workflow used to assess its cross-reactivity.

Glutamatergic_Synapse_and_Antagonist_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Na_ion Na⁺ Influx AMPA_R->Na_ion Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Requires Glycine & Depolarization Depolarization Depolarization Na_ion->Depolarization Depolarization->NMDA_R Compound This compound (Antagonist) Compound->AMPA_R Blocks Compound->NMDA_R Blocks (Glycine site)

Caption: Glutamatergic synapse showing antagonism by this compound.

The above diagram illustrates the action of glutamate at a synapse, activating both AMPA and NMDA receptors. This compound is expected to act as a competitive antagonist, primarily at the AMPA receptor, thereby inhibiting sodium influx and subsequent neuronal depolarization. Its cross-reactivity at the NMDA receptor's glycine site would also contribute to the modulation of calcium influx.

Cross_Reactivity_Screening_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start: Compound Dilution Series incubation Incubate Compound with Receptor Preparation & Radioligand ([³H]-AMPA or [³H]-Glycine) start->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Calculate IC₅₀ and Kᵢ values quantification->analysis end End: Determine Selectivity Profile analysis->end

Caption: Workflow for assessing cross-reactivity using radioligand binding assays.

This workflow outlines the key steps in a radioligand binding assay, a common method to determine the binding affinity of a compound to its target and potential off-targets. By using specific radioligands for different receptors (e.g., [³H]-AMPA for AMPA receptors and [³H]-Glycine for the NMDA receptor glycine site), the selectivity of this compound can be quantitatively assessed.

Experimental Protocols

Radioligand Binding Assay for AMPA and NMDA Receptors

This protocol provides a generalized framework for assessing the binding affinity of this compound to AMPA and NMDA receptors.

1. Materials:

  • Test Compound: this compound

  • Radioligands: [³H]-AMPA (for AMPA receptors), [³H]-Glycine (for NMDA receptor glycine site)

  • Receptor Source: Rat or mouse brain cortical membranes

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific Binding Control: High concentration of a known non-radiolabeled antagonist (e.g., DNQX for AMPA, unlabeled glycine for NMDA)

  • Filtration Apparatus: Glass fiber filters and a cell harvester

  • Scintillation Counter and Fluid

2. Membrane Preparation:

  • Homogenize dissected brain cortices in ice-cold buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

3. Binding Assay:

  • Prepare a serial dilution of this compound.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the appropriate radioligand

    • Either a dilution of the test compound, buffer (for total binding), or the non-specific binding control.

    • The receptor membrane preparation.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

4. Separation and Quantification:

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

By performing this assay with radioligands for both AMPA and NMDA receptors, a quantitative measure of the cross-reactivity of this compound can be obtained. This information is critical for designing experiments with appropriate controls and for interpreting the pharmacological effects of this compound.

References

Comparative Guide to the Structure-Activity Relationship of 6-Chloroquinoxaline-2,3-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Chloroquinoxaline-2,3-diol derivatives, focusing on their structure-activity relationships (SAR) as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The data and protocols presented are compiled from various scientific studies to aid in the rational design of novel therapeutic agents targeting excitatory neurotransmission.

Quantitative Data Summary: Performance Comparison

The following table summarizes the in vitro activities of various 6-chloro-substituted quinoxaline-2,3-dione analogs. The data highlights how different substituents on the quinoxaline ring influence their potency as AMPA receptor antagonists.

Compound IDR7 SubstituentOther SubstituentsIC50 (µM) vs [³H]AMPA BindingReference
1 -H->10[1]
2 -Cl-0.12[1]
3 -NO2-0.035[2]
4 -SO2NH2-0.048[2]
5 -CF3-0.25[1]

Key Structure-Activity Relationship Insights:

  • Substitution at Position 7: The nature of the substituent at the 7-position of the 6-chloroquinoxaline-2,3-dione scaffold is critical for AMPA receptor antagonist activity. Electron-withdrawing groups, such as nitro (-NO2) and sulfamoyl (-SO2NH2), generally confer potent antagonist activity.[1][2]

  • Halogenation: The presence of a chlorine atom at position 6 is a common feature in potent AMPA receptor antagonists. Dichloro-substitution at positions 6 and 7 (Compound 2) results in significant antagonist potency.[1]

  • Electron-Donating Groups: In contrast to electron-withdrawing groups, electron-donating groups at position 7 tend to decrease the antagonist activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

[³H]AMPA Binding Assay

This assay is used to determine the binding affinity of test compounds to the AMPA receptor.

Materials:

  • Rat cortical membranes (prepared from adult male Sprague-Dawley rats)

  • [³H]AMPA (specific activity ~55 Ci/mmol)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Potassium thiocyanate (KSCN) (100 mM)

  • Test compounds (this compound derivatives)

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous glutamate and other interfering substances. The final pellet is resuspended in the assay buffer.

  • Binding Reaction: A mixture containing the prepared rat cortical membranes, [³H]AMPA (typically at a concentration of 5 nM), and varying concentrations of the test compound is incubated in Tris-HCl buffer containing KSCN. KSCN is included to enhance the binding of agonists and antagonists to the AMPA receptor. The incubation is typically carried out at 0-4°C for 1 hour.

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known AMPA receptor ligand, such as L-glutamate) from the total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA) are then determined by non-linear regression analysis of the concentration-response curves.

In Vivo Anticonvulsant Activity Evaluation (Pentylenetetrazole-induced Seizure Model)

This in vivo model is used to assess the potential anticonvulsant effects of the synthesized quinoxaline derivatives.[3][4]

Animals:

  • Male Swiss albino mice (20-25 g)

Materials:

  • Pentylenetetrazole (PTZ)

  • Test compounds (this compound derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Standard anticonvulsant drug (e.g., Diazepam)

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: The test compounds, vehicle, and the standard drug are administered to different groups of mice, typically via the intraperitoneal (i.p.) route.

  • Induction of Seizures: After a specific pre-treatment time (e.g., 30 minutes), seizures are induced by the subcutaneous or intraperitoneal injection of a convulsant dose of PTZ (e.g., 85 mg/kg).

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the onset of clonic and tonic convulsions and for mortality.

  • Data Analysis: The ability of the test compounds to prevent or delay the onset of seizures and to protect the animals from mortality is recorded. The percentage of protection is calculated for each group. The ED50 (the dose of the drug that protects 50% of the animals from seizures) can be determined for active compounds.

Mandatory Visualizations

AMPA Receptor Signaling Cascade

The following diagram illustrates a simplified signaling pathway associated with AMPA receptor activation and its potential modulation by antagonists like this compound derivatives.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates Antagonist This compound Derivative (Antagonist) Antagonist->AMPA_Receptor Blocks Lyn Lyn Kinase AMPA_Receptor->Lyn Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Lyn->MAPK_Pathway Phosphorylates CREB CREB MAPK_Pathway->CREB Activates BDNF_Expression BDNF Gene Expression CREB->BDNF_Expression Promotes Neuronal_Survival Neuronal Survival & Plasticity BDNF_Expression->Neuronal_Survival Leads to

Caption: AMPA receptor signaling cascade and point of inhibition.

Experimental Workflow for SAR Studies

The following diagram outlines the general workflow for conducting structure-activity relationship studies of novel quinoxaline derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Starting Materials (e.g., 4-chloro-1,2-phenylenediamine) Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro In Vitro Assays ([³H]AMPA Binding) Purification->In_Vitro In_Vivo In Vivo Models (e.g., PTZ-induced seizures) In_Vitro->In_Vivo Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design of New Analogs

Caption: General workflow for SAR studies of quinoxaline derivatives.

References

Comparative In Vitro Analysis of 6-Chloroquinoxaline-2,3-diol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Quinoxaline derivatives represent a versatile class of heterocyclic compounds that are a focal point in medicinal chemistry due to their wide array of biological activities.[1][2] Among these, quinoxaline-2,3-dione scaffolds are of particular interest, serving as the backbone for various therapeutic agents, notably as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor.[3][4] Antagonism of these receptors is a key strategy in the management of neurodegenerative disorders such as epilepsy and ischemic stroke.[1][5] This guide provides a comparative overview of the in vitro performance of 6-Chloroquinoxaline-2,3-diol derivatives and structurally related analogs, presenting key experimental data and methodologies for researchers in drug discovery and development.

Comparative Biological Activity

The in vitro efficacy of quinoxaline-2,3-dione derivatives is primarily assessed by their binding affinity to AMPA receptors and their cytotoxic effects on various cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for potency, with lower values indicating greater biological activity. The following tables summarize the performance of several 6,7-disubstituted quinoxaline-2,3-dione analogs, providing a basis for understanding the structure-activity relationships (SAR) that can guide the development of more potent 6-chloro derivatives.

Table 1: AMPA Receptor Binding Affinity of 6,7-Disubstituted Quinoxaline-2,3-dione Analogs [3]

CompoundR1 (Position 6)R2 (Position 7)N-1 SubstituentIC50 (µM) [³H]AMPA Binding
DNQX NO₂NO₂H0.74
CNQX CNNO₂HData not available in source
2a CH₃CH₃(S)-CH₂CH(NH₂)COOH51
2c CH₃CH₃(R)-CH₂CH(NH₂)COOH22
2b HH(S)-CH₂CH(NH₂)COOH0.23
2d HH(R)-CH₂CH(NH₂)COOH>100

Note: Data extracted from a comparative guide on 6,7-disubstituted quinoxaline-2,3-diones.[3] While specific data for 6-chloro derivatives was not available, these analogs provide insight into the effects of electron-withdrawing and other groups at the 6 and 7 positions.

Table 2: In Vitro Antitumor Activity of Selected Quinoxaline Derivatives

CompoundCell LineIC50 (µg/mL)
C15 (Ester of quinoxaline-7-carboxylate 1,4-di-N-oxide) K562 (Chronic Myelogenous Leukemia)3.02[6]
Compound 7b (Quinoxaline derivative) In vivo anti-inflammatory model41% inhibition (similar to Indomethacin)[7]
Compound 8f (Quinoxaline derivative) In vivo anti-inflammatory modelEvaluated but specific % not provided[7]

Key Experimental Protocols

The evaluation of novel quinoxaline derivatives involves a series of standardized in vitro assays to determine their biological activity and cytotoxicity.

Radioligand Binding Assay for AMPA Receptor Affinity[3][8]

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the AMPA receptor, thereby determining its binding affinity.

Materials:

  • Test Compound (e.g., this compound derivative)

  • [³H]AMPA (Radioligand)

  • Unlabeled AMPA or L-glutamate (for non-specific binding determination)

  • Rat cortical membrane preparation

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • Incubate the rat cortical membranes with [³H]AMPA and varying concentrations of the test compound.

  • For determining non-specific binding, a parallel incubation is performed in the presence of a high concentration of unlabeled AMPA.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • IC50 values are calculated by analyzing the resulting concentration-response curves.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cell proliferation.

Procedure:

  • Cell Plating: Seed cancer cells (e.g., K562) into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoxaline derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (typically ~570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

AMPA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Activates Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Influx leads to Antagonist This compound Derivative (Antagonist) Antagonist->AMPA_R Blocks experimental_workflow start Synthesis of This compound Derivatives screening Primary In Vitro Screening (e.g., AMPA Binding Assay) start->screening dose_response Dose-Response & IC50 Determination screening->dose_response cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay on Cancer/Normal Cell Lines) dose_response->cytotoxicity mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) cytotoxicity->mechanism lead_id Lead Compound Identification mechanism->lead_id

References

Comparative Analysis of Halogenated Quinoxaline-2,3-diones as Glutamate Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of halogenated quinoxaline-2,3-dione derivatives, a significant class of compounds known for their antagonist activity at ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[1] By competitively binding to these receptors, they can mitigate the effects of excessive glutamate release, a key factor in excitotoxicity-related neurological disorders.[1] This document summarizes key quantitative data on their receptor affinity, details relevant experimental protocols, and visualizes associated pathways and workflows to support further research and development in this area.

Introduction to Halogenated Quinoxaline-2,3-diones

The quinoxaline-2,3-dione scaffold is a cornerstone in the development of competitive antagonists for glutamate receptors.[2] Halogenation of the benzene ring of this scaffold has been a critical strategy to modulate the potency, selectivity, and pharmacokinetic properties of these antagonists. Variations in the type of halogen (Fluorine, Chlorine, Bromine, Iodine) and their substitution pattern on the quinoxaline ring significantly influence their biological activity. This guide focuses on elucidating these structure-activity relationships through a comparative lens.

Data Presentation: Comparative Antagonist Activity

The following tables summarize the in vitro antagonist activity of various halogenated quinoxaline-2,3-dione derivatives at AMPA and NMDA receptors. It is important to note that the data has been collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Antagonist Activity of Halogenated Quinoxaline-2,3-diones at AMPA Receptors

CompoundHalogen SubstitutionReceptor SubtypeAssay TypeIC50 / Ki (µM)Reference CompoundReference Compound Value (µM)Source
DNQX (6,7-dinitroquinoxaline-2,3-dione)None (Nitro substitution)AMPA/Kainate[³H]AMPA Binding0.74AMPA0.012[3]
PNQX None (Nitro substitution)AMPA[³H]AMPA Binding0.063--[1]
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)None (Nitro/Cyano)AMPARadioligand Binding0.3--[4]
1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione None (Nitro substitution)AMPA[³H]AMPA Binding0.021 (Ki)NBQX0.060 (Ki)[5]

Table 2: Antagonist Activity of Halogenated Quinoxaline-2,3-diones at NMDA Receptors

CompoundHalogen SubstitutionReceptor Subtype (Site)Assay TypeIC50 / EC50 (nM)Reference CompoundReference Compound Value (nM)Source
6,7-dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-dione 6,7-dichloroNMDA (Glycine)[³H]-L-689,560 Binding---[6]
6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-dione 6,7-dichloroNMDA (Glycine)[³H]-L-689,560 Binding2.6 (IC50)--[6]
NMDAInhibition of NMDA-induced depolarizations90 (EC50)--[6]
DCQX (6,7-dichloroquinoxaline-2,3-dione)6,7-dichloroNMDA (Glycine)[³H]glycine bindingHigh Affinity--[7]
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)None (Nitro/Cyano)NMDA (Glycine)[³H]glycine binding5,700 (IC50)--

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the analysis of halogenated quinoxaline-2,3-diones, the following diagrams have been generated using Graphviz.

Signaling Pathway of Glutamate Receptor Antagonism

glutamate_antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Glutamate Release NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Ion_Channel Ion Channel AMPA_R->Ion_Channel Activation NMDA_R->Ion_Channel Activation Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Opening Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Halogenated_QX Halogenated Quinoxaline-2,3-dione Halogenated_QX->AMPA_R Blocks Halogenated_QX->NMDA_R Blocks

Caption: Antagonistic action of halogenated quinoxaline-2,3-diones on glutamate receptors.

Experimental Workflow: Radioligand Binding Assay

binding_assay_workflow start Start prep_membranes Prepare Rat Cortical Membrane Homogenate start->prep_membranes incubation Incubate Membranes with Test Compound & Radioligand prep_membranes->incubation prep_ligands Prepare Serial Dilutions of Test Compound & Radioligand ([³H]AMPA) prep_ligands->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail & Measure Radioactivity washing->scintillation analysis Data Analysis: Calculate Specific Binding & IC50 scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of experimental data. Below are protocols for key assays used in the characterization of halogenated quinoxaline-2,3-diones.

Synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione

This protocol describes a common method for the synthesis of a halogenated quinoxaline-2,3-dione precursor.

Materials:

  • 4-bromo-o-phenylenediamine

  • Oxalic acid

  • Hydrochloric acid

  • Phosphorus oxychloride

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of 4-bromo-o-phenylenediamine and oxalic acid is reacted in the presence of hydrochloric acid to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione.[8]

  • The resulting 6-bromo-1,4-dihydroquinoxaline-2,3-dione can then be chlorinated using phosphorus oxychloride with DMF as a catalyst to produce 6-bromo-2,3-dichloroquinoxaline, a versatile intermediate for further derivatization.[8]

Radioligand Binding Assay for AMPA Receptor Affinity

This protocol determines the binding affinity of a test compound to the AMPA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test compound (halogenated quinoxaline-2,3-dione)

  • [³H]AMPA (radioligand)

  • Unlabeled AMPA (for non-specific binding determination)

  • Rat cortical membrane preparation

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In microcentrifuge tubes, combine the test compound dilution, [³H]AMPA (final concentration ~1-5 nM), and the rat cortical membrane preparation (protein concentration ~100-200 µg/mL).

  • For total binding, substitute the test compound with binding buffer. For non-specific binding, add a high concentration of unlabeled AMPA (e.g., 1 mM).

  • Incubate the tubes at 4°C for 1 hour.

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.

Electrophysiological Analysis of Antagonist Activity

This protocol assesses the functional antagonism of a test compound on synaptic transmission in brain slices.

Materials:

  • Acute brain slices (e.g., rat hippocampus)

  • Artificial cerebrospinal fluid (aCSF), oxygenated

  • Test compound

  • AMPA receptor agonist (e.g., AMPA or quisqualate)

  • Stimulating and recording electrodes

  • Electrophysiology rig with perfusion system

Procedure:

  • Prepare acute brain slices and allow them to recover in oxygenated aCSF.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Place a stimulating electrode (e.g., in the Schaffer collateral pathway) and a recording electrode (e.g., in the stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline fEPSP recording for at least 20 minutes.

  • Apply the test compound at various concentrations to the perfusion bath and record the fEPSP amplitude.

  • To confirm AMPA receptor antagonism, co-apply an AMPA receptor agonist with and without the test compound.

  • Wash out the compound and ensure the fEPSP returns to baseline.

  • Analyze the data to determine the effect of the compound on baseline synaptic transmission and its ability to block agonist-induced responses.

Conclusion

Halogenated quinoxaline-2,3-diones are a versatile class of compounds with significant potential as antagonists of glutamate receptors. The nature and position of the halogen substituents play a crucial role in determining their potency and selectivity. This guide provides a foundational comparative analysis based on available data. Further systematic studies directly comparing a wide range of halogenated derivatives under standardized conditions are warranted to fully elucidate their structure-activity relationships and to guide the rational design of novel therapeutic agents for neurological disorders.

References

6-Chloroquinoxaline-2,3-diol as a Biological Tool: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience research and drug discovery, the modulation of excitatory neurotransmission via the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is of paramount importance. Quinoxaline-2,3-dione derivatives have emerged as a significant class of competitive AMPA receptor antagonists. This guide provides a comprehensive validation of 6-Chloroquinoxaline-2,3-diol as a biological tool compound, offering a direct comparison with established AMPA receptor antagonists, NBQX and CNQX. This analysis is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their experimental designs.

Performance Comparison of AMPA Receptor Antagonists

The efficacy of this compound and its counterparts is best understood through a quantitative comparison of their inhibitory activity at the AMPA receptor. The following table summarizes the key performance indicators for these compounds.

CompoundChemical StructureIC50 (AMPA Receptor)IC50 (Kainate Receptor)Notes
This compound 6-chloro-1,4-dihydroquinoxaline-2,3-dioneData Not AvailableData Not AvailableBelongs to the quinoxaline-2,3-dione class, known for AMPA receptor antagonism. The 6-position substituent is known to influence activity.
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline)~0.15 µM~4.8 µMA potent and selective competitive AMPA receptor antagonist.[1][2]
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)~0.3 - 0.4 µM~1.5 - 4 µMA widely used competitive AMPA/kainate receptor antagonist.[3][4]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and guide experimental design, the following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow for validating AMPA receptor antagonists.

AMPA_Receptor_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Depolarization Depolarization (EPSP) Na_Ca_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Antagonist This compound (or NBQX/CNQX) Antagonist->AMPA_R Competitively Blocks

Caption: AMPA Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Data Analysis & Comparison Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Calculate Potency (IC50/Ki) and Selectivity Binding_Assay->Data_Analysis Electrophysiology Whole-Cell Patch Clamp (Determine IC50) Electrophysiology->Data_Analysis Comparison Compare with Known Antagonists (NBQX, CNQX) Data_Analysis->Comparison start Synthesize/Obtain This compound start->Binding_Assay start->Electrophysiology

Caption: Experimental Workflow for Validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of biological tool compounds. Below are standard protocols for key experiments used to characterize AMPA receptor antagonists.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to the AMPA receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound.

Materials:

  • Membrane Preparation: Synaptosomal membranes prepared from rat or mouse cerebral cortex.

  • Radioligand: [³H]AMPA.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compounds: NBQX, CNQX.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Counter.

Procedure:

  • Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]AMPA.

  • Allow the binding to reach equilibrium (e.g., 1 hour at 4°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled standard antagonist (e.g., CNQX).

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of a compound on the ion channel function of the AMPA receptor in response to agonist application.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on AMPA-mediated currents.

Materials:

  • Cell Preparation: Cultured neurons (e.g., primary hippocampal or cortical neurons) or HEK293 cells transiently expressing AMPA receptor subunits.

  • External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Internal Solution (in mM): e.g., 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 Na₂ATP, 0.4 NaGTP, pH 7.2.

  • Agonist: AMPA or glutamate.

  • Test Compound: this compound.

  • Reference Compounds: NBQX, CNQX.

  • Patch-clamp setup: Amplifier, micromanipulator, perfusion system.

Procedure:

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Hold the cell at a negative membrane potential (e.g., -60 mV) to record inward currents.

  • Apply a brief pulse of AMPA or glutamate to elicit a baseline inward current.

  • After establishing a stable baseline, co-apply the agonist with increasing concentrations of this compound.

  • Record the peak amplitude of the AMPA-mediated current at each concentration of the antagonist.

  • Construct a concentration-response curve by plotting the percentage of inhibition of the current as a function of the antagonist concentration.

  • Fit the curve with a logistic function to determine the IC50 value.

Conclusion

This compound is a promising candidate as a biological tool for studying AMPA receptor function. Its classification within the quinoxaline-2,3-dione family strongly suggests a competitive antagonist mechanism. While direct quantitative data on its potency is currently lacking, the provided comparative framework and detailed experimental protocols offer a clear path for its validation. Researchers are encouraged to perform the described assays to determine the specific IC50 and Ki values for this compound, which will allow for its precise positioning among the well-established AMPA receptor antagonists, NBQX and CNQX. This will ultimately enable its effective and appropriate use in advancing our understanding of glutamatergic neurotransmission and related neurological disorders.

References

Safety Operating Guide

Proper Disposal of 6-Chloroquinoxaline-2,3-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 6-Chloroquinoxaline-2,3-diol.

This compound is an irritant to the skin, eyes, and respiratory system and may be harmful if swallowed, inhaled, or absorbed through the skin[1][2][3]. Therefore, adherence to strict disposal protocols is crucial.

Hazard and Protective Equipment Summary

Before handling this compound for any purpose, including disposal, it is imperative to be aware of its hazards and to use the appropriate personal protective equipment (PPE).

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritant (Category 2)[2][3]Appropriate protective gloves and clothing to prevent skin exposure[1][3][4][5].
Eye Irritant (Category 2/2A)[2][3][4]Safety glasses with side-shields or goggles. Face protection may also be required[3][4][5].
Respiratory Irritant[3][4]Use in a well-ventilated area. A respirator may be necessary if dust is generated[1][3].
Toxic if Swallowed (Category 3)[4]Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling[3][4][5].

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous waste. It must be disposed of in accordance with all applicable national and local regulations[4].

1. Unused or Expired Product:

  • Do not mix with other waste. Leave the chemical in its original container[4].

  • Ensure the container is tightly closed and properly labeled[4][5].

  • Store the container in a designated, well-ventilated, and locked-up area until collection by an approved waste disposal service[4][5].

2. Contaminated Materials:

  • Items such as disposable gloves, weighing papers, and paper towels that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste container.

  • Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices[4].

3. Spill Cleanup:

  • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation[1][2].

  • Wear the appropriate PPE as outlined in the table above.

  • For small, dry spills: Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal[1][3].

  • For larger spills: Consult with your institution's environmental health and safety (EHS) department for guidance.

  • After the material has been collected, clean the affected area thoroughly[4].

  • Crucially, do not allow the product to enter drains [2][4].

Emergency First Aid Protocols

In case of accidental exposure, immediate action is necessary:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][2].
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs[1][2][3].
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[2][4].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2][4][5].

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G cluster_start cluster_material_type cluster_unused cluster_contaminated cluster_spill cluster_disposal start Disposal of This compound material_type Identify Material for Disposal start->material_type unused Unused/Expired Product material_type->unused Unused Product contaminated Contaminated Labware (e.g., gloves, paper towels) material_type->contaminated Contaminated Material spill Spill Residue material_type->spill Spill Residue containerize_unused Keep in Original, Labeled Container unused->containerize_unused storage Store in Designated Secure Area containerize_unused->storage containerize_contaminated Place in a Labeled Hazardous Waste Container contaminated->containerize_contaminated containerize_contaminated->storage cleanup Follow Spill Cleanup Protocol (Sweep/Vacuum, Avoid Dust) spill->cleanup containerize_spill Place in a Labeled Hazardous Waste Container cleanup->containerize_spill containerize_spill->storage disposal_service Arrange for Pickup by Approved Waste Disposal Service storage->disposal_service end Proper Disposal Complete disposal_service->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Chloroquinoxaline-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 6-Chloroquinoxaline-2,3-diol (CAS#: 6639-79-8). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Summary

This compound is an irritant to the eyes, respiratory system, and skin.[1] It may be harmful if inhaled, swallowed, or absorbed through the skin.[1] In case of fire, it may emit corrosive fumes.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield is recommended when there is a risk of splashing.Protects against eye irritation from dust or splashes.[2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant suit is required to prevent skin contact.Prevents skin irritation and potential absorption.[1][2] Gloves should be inspected before use and disposed of properly.[5][6]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 or N100 particulate respirator is required.Protects against respiratory tract irritation from inhalation of dust.[1][2][3][6]
Footwear Closed-toe shoes. Chemical-resistant boots are recommended for spill cleanup.Protects feet from spills and falling objects.[4][7]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible.[1]

  • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]

2. Donning PPE:

  • Before handling the compound, put on all required PPE as specified in the table above.

3. Weighing and Transfer:

  • Handle the solid material carefully to avoid generating dust.[2]

  • Use appropriate tools (e.g., spatula, weigh boats) for transfer.

  • Clean all tools and the work area thoroughly after use.

4. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

5. Accidental Release Measures:

  • In case of a spill, immediately evacuate the area.

  • Wear the appropriate PPE, including respiratory protection.[2]

  • For dry spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1][2]

  • Wash the spill area thoroughly with soap and water.[2]

Disposal Plan

1. Waste Collection:

  • Collect all waste materials, including contaminated PPE, weigh boats, and any unused this compound, in a dedicated and clearly labeled hazardous waste container.[8]

2. Waste Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

3. Final Disposal:

  • Dispose of the chemical waste in accordance with federal, state, and local regulations.[1]

  • Consult with a licensed hazardous waste disposal company for proper disposal procedures, which may include incineration at an approved facility.[2][8]

  • Do not dispose of this compound down the drain or in the regular trash.[8]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Waste Disposal A Verify availability of safety shower and eyewash station B Don appropriate PPE (Gloves, Gown, Eye Protection, Respirator) A->B C Weigh and transfer This compound B->C D Perform experimental work C->D E Store in a cool, dry, well-ventilated area in a tightly sealed container D->E If not all material is used F Collect all waste in a labeled hazardous waste container D->F G Store waste in a designated area F->G H Arrange for disposal by a licensed waste management company G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroquinoxaline-2,3-diol
Reactant of Route 2
Reactant of Route 2
6-Chloroquinoxaline-2,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.